molecular formula C11H13NO2 B152611 5-(4-Methoxyphenyl)pyrrolidin-2-one CAS No. 128100-35-6

5-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B152611
CAS No.: 128100-35-6
M. Wt: 191.23 g/mol
InChI Key: IQBLOWAQCJSQIG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrrolidin-2-one is a high-purity organic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery. Its core structure features a pyrrolidin-2-one ring (a five-membered lactam) substituted with a 4-methoxyphenyl group at the 5-position. The pyrrolidine ring adopts an envelope conformation, and the substituents are in a mutually cis configuration . The primary research value of this compound lies in its role as a synthetic precursor for the development of biologically active molecules. It is an essential intermediate in the synthesis of complex tetramic acid derivatives . Tetramic acid analogs are of significant interest due to their wide range of potent biological activities, which include antibiotic, antiviral, and antifungal properties, as observed in various natural products . Furthermore, the pyrrolidine ring is a privileged scaffold in pharmacology, found in numerous FDA-approved drugs and experimental compounds across therapeutic areas such as infectious diseases, oncology, and neuroscience . Researchers utilize this compound as a key building block to construct more complex molecular architectures. Its structure facilitates further chemical modifications, making it a valuable template for multi-step syntheses aimed at creating novel drug candidates for biological evaluation . Intended Use: This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use. Usage Restrictions: This material is sold "As-Is" for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor is it for food, drug, or household application. The buyer assumes all responsibility for determining the suitability of this product for their specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-4-2-8(3-5-9)10-6-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLOWAQCJSQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Profile & Therapeutic Potential of 5-(4-Methoxyphenyl)pyrrolidin-2-one: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Methoxyphenyl)pyrrolidin-2-one represents a critical structural motif within the gamma-lactam (pyrrolidin-2-one) class of pharmacophores.[1] Unlike its N-substituted counterparts (e.g., Aniracetam) or 4-substituted analogs (e.g., Rolipram), the 5-aryl substitution pattern positions this molecule as a direct cyclic analog of


-aminobutyric acid (GABA) derivatives.[1]

This technical guide analyzes the compound's utility as a privileged scaffold in medicinal chemistry.[1][2][3] Its primary biological relevance lies in anticonvulsant activity via GABAergic modulation and potential antimicrobial/antiproliferative properties.[1] Furthermore, it serves as a high-value synthetic intermediate for complex alkaloids and tetramic acid derivatives.[1]

Chemical Profile & Structural Properties

The core structure consists of a 5-membered lactam ring substituted at the C5 position with a p-anisyl (4-methoxyphenyl) group.[1] This specific substitution creates a hydrophobic pocket interaction site while maintaining the polar hydrogen-bonding capability of the lactam amide.[1]

PropertyData / Description
IUPAC Name This compound
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Key Substituent 4-Methoxyphenyl (p-Anisyl) at C5
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy Oxygen)
Crystal Habit Orthorhombic (for 4-OH derivative); molecules form screw chains via N—H[1]···O bonds [1].[1]
Structural Significance

X-ray diffraction studies of closely related derivatives (e.g., 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one) reveal that the pyrrolidinone ring typically adopts an envelope conformation .[1] The 4-methoxyphenyl group is often twisted away from the mean plane of the lactam ring, a conformational feature critical for fitting into the hydrophobic pockets of target enzymes like GABA transaminase (GABA-T) [1].[1]

Synthesis Pathways

The synthesis of this compound is non-trivial due to the need to control the C5 stereocenter.[1] Two primary industrial/research pathways exist:

Pathway A: Reductive Amidation (Eaton's Reagent)

This method utilizes an acid-mediated cyclization of aryl-keto acids or direct condensation, often favored for generating libraries of 5-aryl-2-pyrrolidones [2].[1]

Pathway B: Reductive Cyclization of -Nitro Esters

A common laboratory route involving the Michael addition of nitromethane to p-methoxycinnamic acid derivatives, followed by reduction.[1]

Visualization: Synthetic Workflow

Synthesis Start p-Methoxycinnamic Acid Derivatives Inter1 Michael Addition (Nitromethane) Start->Inter1 Base Cat. Inter2 gamma-Nitro Ester Intermediate Inter1->Inter2 Step3 Reductive Cyclization (H2/Pd-C or Zn/HCl) Inter2->Step3 Reduction Product 5-(4-Methoxyphenyl) pyrrolidin-2-one Step3->Product Spontaneous Cyclization

Figure 1: Standard synthetic route via reductive cyclization of gamma-nitro esters.

Pharmacological Profile

The biological activity of this compound is driven by its structural similarity to the inhibitory neurotransmitter GABA.[1]

Anticonvulsant Activity (Primary)

The 5-phenyl-2-pyrrolidinone scaffold is a known pharmacophore for anticonvulsant agents.[1]

  • Mechanism: These compounds act as cyclic GABA analogs.[1] They may inhibit GABA Transaminase (GABA-T) , the enzyme responsible for degrading GABA, thereby increasing brain GABA levels.[1] Alternatively, they may modulate voltage-gated sodium channels [3, 4].[1]

  • Efficacy: Derivatives in this class have demonstrated protection against seizures in Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models in mice [3].[1][4][5] The 4-methoxy group enhances lipophilicity (logP), potentially improving blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl analog.[1]

Antimicrobial & Antioxidant Activity

Recent screenings have identified 5-arylpyrrolidinones as moderate antimicrobial agents.[1]

  • Spectrum: Activity has been observed against Gram-negative bacteria (E. coli, P. aeruginosa) and Gram-positive bacteria (S. aureus) [5].[1][3]

  • Potency: While the core scaffold shows moderate activity, functionalization (e.g., adding hydrazide or azole groups) significantly boosts potency, often comparable to standard antibiotics like Ampicillin in vitro [5].[1]

Antiproliferative Potential

In NCI-60 cancer cell line screenings, 5-aryl-2-pyrrolidinones have shown antiproliferative effects.[1] The mechanism is hypothesized to involve the inhibition of specific kinases or microtubule dynamics, similar to other lactam-based antimitotic agents [2].[1]

Mechanism of Action (MOA)

The following diagram illustrates the hypothetical interaction of the compound within the GABA-ergic system, the most well-supported target for this scaffold.[1]

MOA Compound 5-(4-Methoxyphenyl) pyrrolidin-2-one GABA_T GABA Transaminase (Enzyme) Compound->GABA_T Competitive Binding GABA_Rec GABA-A Receptor (Allosteric Site) Compound->GABA_Rec Potential Modulation Inhibition Enzyme Inhibition GABA_T->Inhibition Seizure_Red Seizure Threshold Elevation GABA_Rec->Seizure_Red GABA_Inc Increased Synaptic GABA Levels Inhibition->GABA_Inc GABA_Inc->Seizure_Red

Figure 2: Proposed GABAergic mechanism of action contributing to anticonvulsant effects.[1]

Experimental Protocols

Protocol A: Synthesis via Eaton's Reagent (Adapted from [2])

Objective: Efficient synthesis of the 5-aryl-2-pyrrolidinone core.[1]

  • Reagents: 4-Methoxycinnamic acid, Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).[1]

  • Procedure:

    • Dissolve 4-methoxycinnamic acid (10 mmol) in Eaton's reagent (5 mL).[1]

    • Heat the mixture to 80°C for 2 hours under nitrogen atmosphere.

    • Critical Step: Quench the reaction by pouring onto crushed ice/water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash organic layer with saturated NaHCO₃ to remove unreacted acid.[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc 1:1).

Protocol B: In Vivo Anticonvulsant Screening (MES Test) (Adapted from [3])

Objective: Evaluate efficacy against generalized tonic-clonic seizures.

  • Subjects: Male albino mice (18–25 g).[1]

  • Preparation: Suspend test compound in 0.5% methylcellulose.

  • Administration: Intraperitoneal (i.p.) injection at doses of 30, 100, and 300 mg/kg.[1]

  • Induction: 30 minutes post-injection, apply corneal electrodes.[1]

    • Stimulus: 50 mA, 60 Hz, 0.2 s duration.[1]

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.[1]

  • Data Analysis: Calculate ED₅₀ using probit analysis.

References

  • Wei, H. et al. (2011).[1] "4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one".[1] Acta Crystallographica Section E, 67(2), o464.[1] Link

  • Ginet, A. et al. (2015).[1] "Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones". Tetrahedron Letters. Link

  • Sapa, J. et al. (2014).[1][4] "Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives". Pharmacological Reports, 66(6).[1] Link

  • De la Mora, M.P.[1][6] & Tapia, R. (1973).[1][6] "Anticonvulsant effect of 5-ethyl,5-phenyl,2-pyrrolidinone and its possible relationship to gamma-aminobutyric acid-dependent inhibitory mechanisms". Biochemical Pharmacology, 22(20).[1][6] Link

  • Puodžiūnienė, M. et al. (2014).[1] "Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones". Chemija. Link

Sources

Pharmacophore Analysis of 5-(4-Methoxyphenyl)pyrrolidin-2-one Derivatives: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive, in-depth exploration of pharmacophore analysis as applied to the promising class of 5-(4-Methoxyphenyl)pyrrolidin-2-one derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational strategies to accelerate the discovery of novel therapeutics. We will move beyond a simple recitation of steps to delve into the strategic thinking and scientific rationale that underpin a robust pharmacophore modeling workflow, ensuring that the generated models are not just descriptive but truly predictive.

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2][3] Its prevalence is due in part to its ability to present substituents in a well-defined three-dimensional arrangement, making it an excellent starting point for exploring pharmacophore space.[3] Derivatives of this scaffold have demonstrated a remarkable range of activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The this compound series, in particular, offers a synthetically accessible framework with rich potential for chemical modification.

This guide will use the well-established anticonvulsant potential of related heterocyclic compounds as a case study to illustrate the power of pharmacophore modeling.[4][5][6] By understanding the essential steric and electronic features required for biological activity, we can rationally design novel molecules with enhanced potency and selectivity.

Part I: The Foundational Logic of Pharmacophore Analysis

At its core, a pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a particular response.[7][8] It is a conceptual leap from a 2D chemical structure to a 3D interaction map. This section will lay the groundwork for understanding the strategic choices made during the modeling process.

Ligand-Based vs. Structure-Based Approaches: A Critical Decision

The first crucial decision in any pharmacophore modeling project is the choice between a ligand-based or structure-based approach.[9] This choice is dictated by the available data:

  • Ligand-Based Pharmacophore Modeling: This is the method of choice when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available.[9][10] The fundamental assumption is that these active molecules share common chemical features arranged in a similar spatial orientation that is responsible for their activity. This guide will focus on the ligand-based approach, as it is a common scenario in the early stages of drug discovery.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) complexed with a ligand is available, a structure-based model can be generated.[9][11] This approach directly maps the key interactions between the ligand and the protein's active site, providing a highly accurate pharmacophore.

Key Pharmacophoric Features: The Building Blocks of a Model

A pharmacophore model is composed of several key features that describe the physicochemical properties of a molecule.[8][12] Understanding these features is essential for interpreting the final model:

Feature TypeDescription
Hydrogen Bond Acceptor (HBA) An atom or group with a lone pair of electrons that can form a hydrogen bond.
Hydrogen Bond Donor (HBD) An atom with an electropositive hydrogen that can be donated to form a hydrogen bond.
Hydrophobic (HY) A nonpolar group that can engage in van der Waals interactions.
Aromatic Ring (AR) A planar, cyclic, conjugated system of pi electrons.
Positive Ionizable (PI) A group that is likely to be protonated at physiological pH.
Negative Ionizable (NI) A group that is likely to be deprotonated at physiological pH.

Part II: A Step-by-Step Workflow for Pharmacophore Model Generation

This section details a rigorous, self-validating protocol for generating a predictive pharmacophore model for the anticonvulsant activity of this compound derivatives. The causality behind each experimental choice will be explained.

Step 1: Curating the Training and Test Sets

The quality of the input data dictates the quality of the resulting model. A well-curated dataset is paramount.

Protocol:

  • Gather a Diverse Set of Compounds: Assemble a collection of this compound derivatives with experimentally determined anticonvulsant activity (e.g., from MES or scPTZ tests).[6]

  • Define Activity Thresholds: Classify the compounds into at least two, and preferably three, activity levels:

    • Highly Active (+++): Compounds with ED50 values in the low micromolar range.

    • Moderately Active (++): Compounds with mid-range micromolar activity.

    • Inactive (+): Compounds with high micromolar or no significant activity.

  • Partition the Data: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the model, while the test set is used for external validation.[13]

Expertise & Causality: The use of multiple activity levels, rather than a simple active/inactive classification, provides the algorithm with more information, leading to a more refined and predictive model. The separation into training and test sets is crucial to prevent model overfitting and to provide an unbiased assessment of its predictive power.[14]

G cluster_0 Data Curation DataCollection 1. Collect Diverse This compound Derivatives with Activity Data ActivityDefinition 2. Define Activity Levels (Highly Active, Moderately Active, Inactive) DataCollection->ActivityDefinition DataPartition 3. Partition Data ActivityDefinition->DataPartition TrainingSet Training Set (70-80%) DataPartition->TrainingSet TestSet Test Set (20-30%) DataPartition->TestSet

Caption: Workflow for Dataset Curation and Partitioning.

Step 2: Conformational Analysis

Since pharmacophores are 3D entities, it's essential to explore the conformational space of each molecule in the training set to identify the "bioactive" conformation.

Protocol:

  • Generate 3D Structures: Convert the 2D structures of the training set molecules into 3D representations.

  • Perform Conformational Search: Use a robust algorithm (e.g., Catalyst's Best algorithm) to generate a diverse set of low-energy conformers for each molecule. A typical energy threshold is 10-20 kcal/mol above the global energy minimum.

Expertise & Causality: A single, static 3D structure is insufficient as molecules are flexible. By generating an ensemble of conformers, we increase the probability of including the bioactive conformation in the subsequent analysis, which is critical for the alignment and feature identification steps.[11]

Step 3: Pharmacophore Hypothesis Generation

This is the core of the modeling process, where the software identifies common features among the active compounds.

Protocol:

  • Feature Mapping: The software identifies all potential pharmacophoric features in each conformer of each molecule.

  • Common Feature Alignment: Algorithms like HipHop or HypoGen align the conformers of the active molecules to find common spatial arrangements of features.[10]

  • Hypothesis Generation: The software generates a series of pharmacophore hypotheses, each consisting of a unique combination of features and their geometric constraints (distances and angles).

Expertise & Causality: The goal is to find a hypothesis that is present in the most active molecules but absent in the inactive ones. Inactive molecules can be used to refine the model by defining excluded volumes, which are regions of space that should not be occupied by a molecule for it to be active.[14]

G cluster_1 Model Generation Conformers Generate Conformers for Training Set FeatureMapping Map Pharmacophoric Features Conformers->FeatureMapping Alignment Align Active Molecules & Identify Common Features FeatureMapping->Alignment HypothesisGen Generate Multiple Pharmacophore Hypotheses Alignment->HypothesisGen Scoring Score and Rank Hypotheses HypothesisGen->Scoring BestHypothesis Select Best Hypothesis Scoring->BestHypothesis

Caption: Pharmacophore Hypothesis Generation Workflow.

Step 4: Model Validation

A generated model is useless without rigorous validation to ensure it has true predictive power and is not a result of chance.[14]

Protocol:

  • Cost Analysis (Internal Validation): The software calculates various costs (e.g., fixed cost, error cost) to rank the hypotheses. The best hypothesis is the one that best fits the active compounds and has the lowest cost.

  • Test Set Validation (External Validation): The top-ranked hypothesis is used to screen the test set. A good model should correctly identify the majority of the active compounds in the test set while rejecting the inactive ones.

  • Fischer's Randomization Test: The activity data of the training set is scrambled, and the model generation process is repeated multiple times. If the original hypothesis is significantly better than any of the models generated with scrambled data, it provides a high level of confidence in the model's validity.

Trustworthiness: This multi-pronged validation approach ensures the model is robust and not a random correlation. External validation with a test set is the gold standard for assessing a model's real-world predictive ability.[14]

Validation MethodPurposeSuccess Criteria
Cost Analysis To rank hypotheses based on how well they fit the training data.The selected hypothesis should have a high cost difference from the null hypothesis.
Test Set Validation To assess the model's ability to predict the activity of new compounds.High enrichment of actives, low false-positive rate.
Fischer's Randomization To ensure the model is not due to chance correlation.The original hypothesis should be statistically significant (e.g., >95% confidence).

Part III: Application of the Validated Pharmacophore Model

Once a validated pharmacophore model is in hand, it becomes a powerful tool for drug discovery.

Virtual Screening

The most common application of a pharmacophore model is to screen large chemical databases (e.g., ZINC, Maybridge) to identify novel compounds that match the model's features.[7][15]

Protocol:

  • Database Preparation: Obtain a 3D, multi-conformer database of compounds.

  • Screening: Use the validated pharmacophore model as a 3D query to search the database.

  • Hit List Generation: Compounds that fit the pharmacophore query are collected as a "hit list."

  • Post-Screening Filtering: The hit list can be further refined using other filters, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and molecular docking, to prioritize compounds for experimental testing.[16][17]

G cluster_2 Virtual Screening ValidatedModel Validated Pharmacophore Model Screening Screen Database with Pharmacophore Query ValidatedModel->Screening Database 3D Compound Database Database->Screening HitList Generate Hit List Screening->HitList Filtering Post-Screening Filters (ADMET, Docking) HitList->Filtering Candidates Prioritized Candidates for Testing Filtering->Candidates

Caption: Virtual Screening Workflow Using a Pharmacophore Model.

Lead Optimization

The pharmacophore model can also guide the optimization of existing active compounds. By understanding which features are essential for activity, medicinal chemists can make more informed decisions about which modifications to the this compound scaffold are likely to improve potency. For example, if the model indicates a critical hydrogen bond acceptor at a certain position, modifications can be prioritized that maintain or enhance this feature.

Conclusion

Pharmacophore analysis is a powerful, versatile, and computationally efficient method in the drug discovery arsenal.[7][18] When applied with scientific rigor and a deep understanding of its underlying principles, it can significantly accelerate the identification and optimization of novel therapeutic agents. For a promising scaffold like this compound, a well-validated pharmacophore model serves as a detailed roadmap, guiding researchers toward the most promising areas of chemical space and ultimately shortening the path from initial concept to a potential new medicine.

References

  • Sabe, V. T., et al. (2021). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Biomolecular Structure and Dynamics, 39(8), 2936-2947. [Link]

  • Malawska, B., & Scatturin, A. (2003). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs. Mini reviews in medicinal chemistry, 3(4), 341-348. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore modeling and its application in drug discovery. Molecules, 20(9), 16460-16489. [Link]

  • Schuster, D., et al. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods, 71, 119-132. [Link]

  • Al-Sha'er, M. A., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1369335. [Link]

  • Kumar, A., et al. (2018). Pharmacophore Modelling in Drug Discovery and Development. Journal of Drug Delivery and Therapeutics, 8(5-s), 11-16. [Link]

  • Bilaiya, A. K., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 20, 289-307. [Link]

  • Kryzhanovsky, S. A., & Tsygankova, I. G. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(12), e2889. [Link]

  • Alogli, K., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 659. [Link]

  • Kale, A., et al. (2022). Importance of Pharmacophore in Designing of Anticonvulsant Agents. CNS & Neurological Disorders-Drug Targets, 21(10), 958-971. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450. [Link]

  • Fun, H. K., et al. (2008). 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1939. [Link]

  • Kale, A., et al. (2022). Importance of Pharmacophore in Designing of Anticonvulsant Agents. CNS & Neurological Disorders-Drug Targets, 21(10), 958-971. [Link]

  • Shen, M., et al. (2004). Application of Predictive QSAR Models to Database Mining: Identification and Experimental Validation of Novel Anticonvulsant Compounds. Journal of Medicinal Chemistry, 47(10), 2356-2364. [Link]

  • Zhang, J., et al. (2012). Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors. Chemical biology & drug design, 79(3), 337-346. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1547-1563. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248911. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

  • Ivanova, Y. I., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8448. [Link]

  • Mickevičienė, R., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 25(1). [Link]

  • Edfeldt, F. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Gyebi, G. A., et al. (2020). Computational design of drugs for Epilepsy using a novel guided evolutionary algorithm for enhanced Blood Brain Barrier permeability. ChemRxiv. [Link]

  • La Mura, M., et al. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints, 5, e2624v1. [Link]

  • Detsi, A., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 12(6), 1278-1288. [Link]

  • ResearchGate. (n.d.). (A) Pharmacophore model ADDPR_4 with their five-pharmacophore site points, and (B) Pharmacophore model ADRRR1 including an active molecule. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Pharmacophores – Knowledge and References. Taylor & Francis. [Link]

  • Singh, P., et al. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Current pharmaceutical design, 23(26), 3895-3905. [Link]

Sources

Technical Guide: Crystal Structure Analysis of 5-(4-Methoxyphenyl)pyrrolidin-2-one

[1][2]

Executive Summary & Chemical Context

Target Molecule: this compound Pharmacophore Class:

Relevance:1213

Core Structural Challenge: The molecule contains a flexible pyrrolidinone ring and a rotatable methoxyphenyl group.[3] The crystal structure analysis must resolve:

  • Ring Puckering: The specific envelope conformation of the 5-membered lactam.[3]

  • Supramolecular Assembly: The competition between centrosymmetric dimers (

    
    ) and infinite catemer chains (
    
    
    ).[1][2][3]
  • Torsion Dynamics: The orientation of the methoxy group relative to the phenyl ring.[3]

Experimental Workflow: From Synthesis to Structure

This protocol ensures high-fidelity data suitable for publication and regulatory submission (e.g., IND filings).[1][2][3]

Phase 1: Crystallization Strategy

High-quality single crystals are the prerequisite for SC-XRD.[1] For 5-arylpyrrolidinones, a multi-solvent approach is required to screen for polymorphs.[1]

MethodSolvent SystemMechanismTarget Outcome
Slow Evaporation Ethyl Acetate / Hexane (1:[1][2]1)Controlled supersaturationPrismatic crystals (Thermodynamic form)
Vapor Diffusion Methanol (inner) / Et₂O (outer)Anti-solvent precipitationKinetic polymorphs / Metastable forms
Cooling AcetonitrileSolubility drop (

)
High-purity block crystals

Expert Insight: Lactams are prone to forming solvates.[1][3] Always perform TGA (Thermogravimetric Analysis) alongside XRD to distinguish between a true polymorph and a solvatomorph.[1][3]

Phase 2: X-Ray Diffraction Protocol (SC-XRD)

Instrument Setup:

  • Source: Mo-K

    
     (
    
    
    Å) is preferred for organic molecules to minimize absorption, though Cu-K
    
    
    is acceptable for small crystals (<0.1 mm).[1][2][3]
  • Temperature: Collect at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), allowing precise location of the H-atoms on the chiral center (C5) and the amide nitrogen.[2][3]

Refinement Logic:

  • Space Group Determination: Expect Monoclinic (

    
    ) for racemates or Orthorhombic (
    
    
    ) for enantiopure samples.
  • Hydrogen Atoms:

    • C-H: Place in calculated geometric positions (riding model).[1][3]

    • N-H: Locate via Difference Fourier map and refine isotropically to confirm H-bonding geometry.[1]

Structural Analysis & Interpretation

Once the structure is solved, the following geometric parameters define the molecule's identity.

A. Conformational Analysis (The Pyrrolidinone Ring)

The 5-membered lactam ring is rarely planar.[1][3] It typically adopts an Envelope (E) conformation.[1][3]

  • Puckering Parameters: Calculate Cremer-Pople parameters (

    
    ).[1][2][3][4]
    
  • Flap Atom: Usually C4 or C5 deviates from the mean plane of the amide group (N1-C2-O1).[3]

  • Expectation: In 5-aryl derivatives, the bulky aryl group at C5 often forces C5 to be the "flap" atom to minimize steric strain.[3]

B. Supramolecular Architecture (H-Bonding)

The lattice energy is dominated by the amide functionality.[1][3] Two primary motifs compete:

  • Inversion Dimers (

    
    ):  Two molecules pair up via 
    
    
    bonds across a center of inversion.[1][2][3] This is the most common motif for simple lactams.[3]
  • Catemer Chains (

    
    ):  Molecules form infinite chains (screw axis or glide plane).[1][2][3] This is often favored if the 5-substituent (4-methoxyphenyl) is too bulky to allow dimerization.[1][3]
    

Critical Check: If the structure shows chains rather than dimers, investigate if


 stacking between the phenyl rings is stabilizing this arrangement.
C. Hirshfeld Surface Analysis

To validate the stability, generate Hirshfeld surfaces (mapped with

123
  • Red Spots: Indicate strong hydrogen bonds (

    
    ).[1][2][3]
    
  • White Regions: Van der Waals contacts (

    
    ).[1][2][3]
    
  • Fingerprint Plot: Look for "spikes" at the bottom left (H-bonds) and a central diffuse region (C...C

    
    -stacking).[1][3]
    

Visualization of Structural Logic[3]

The following diagram illustrates the decision matrix for assigning the supramolecular motif based on the crystallographic outcome.

CrystalLogicStartSolved Crystal StructureHBondIdentify Primary H-Bond(N1-H1...O1)Start->HBondMotif_CheckCheck Symmetry OperationHBond->Motif_CheckDimerInversion Center (-x, -y, -z)Motif: R2,2(8) DimerMotif_Check->DimerCentrosymmetricChainScrew Axis / Glide PlaneMotif: C(4) Catemer ChainMotif_Check->ChainTranslationalStackingAnalyze Secondary Interactions(Pi-Pi Stacking)Dimer->StackingStabilityHigh Melting Point(Thermodynamic Stability)Dimer->StabilityUsuallyChain->StackingSolubilityHigher Solubility(Kinetic/Metastable)Chain->SolubilityOften

Caption: Logic flow for classifying the supramolecular assembly of lactam derivatives based on symmetry elements.

Detailed Protocol: Data Refinement

For researchers processing the .cif file:

  • Refinement Software: SHELXL (via OLEX2 or WinGX).[1][2][3]

  • Weighting Scheme: Update the weighting scheme (

    
    ) in the final cycles until the Shift/Error is < 0.001.
    
  • Disorder: The methoxy group (

    
    ) often exhibits rotational disorder.[1][2][3] If thermal ellipsoids are elongated:
    
    • Split the oxygen/carbon atoms into two positions (Parts A/B).[2][3]

    • Constrain site occupancy factors (SOF) to sum to 1.0 (e.g., 0.6/0.4).[1][3]

    • Use EADP or ISOR restraints if necessary to maintain physical reality.[1][3]

Drug Development Implications

Understanding this crystal structure allows for:

  • Powder XRD (PXRD) Matching: The simulated pattern from the single crystal serves as the "Gold Standard" for identifying bulk batches.[3]

  • Stability Prediction: If the methoxy group is twisted out of plane (torsion angle

    
    ), the crystal lattice energy may be lower, suggesting a potential for polymorphism under stress (milling/compaction).[3]
    

References

  • Cremer, D., & Pople, J. A. (1975).[1][3][4] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[1][3] Link[1][3]

  • Bernstein, J. (2002).[1][3] Polymorphism in Molecular Crystals. Oxford University Press.[3] (Authoritative text on lattice energy and motifs).

  • Allen, F. H. (2002).[1][2][3] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[3] Acta Crystallographica Section B, 58(3), 380–388.[1][3] Link

  • Görbitz, C. H. (1989).[1][2][3] Hydrogen bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B, 45(4), 390–395.[1][3] (Standard for N-H...O geometry validation).

  • Spackman, M. A., & Jayatilaka, D. (2009).[1][2][3] Hirshfeld surface analysis.[1][3] CrystEngComm, 11(1), 19-32.[1][3] Link

Methodological & Application

Step-by-step synthesis of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of This compound , a versatile


-lactam scaffold frequently utilized in the development of bioactive pharmaceutical ingredients (APIs), particularly in the design of phosphodiesterase inhibitors and nootropic agents. The method employs a Friedel-Crafts succinoylation  followed by a one-pot reductive amination-cyclization cascade , ensuring high atom economy and reproducibility. This guide emphasizes mechanistic understanding, critical process parameters (CPPs), and safety protocols compliant with GLP standards.

Retrosynthetic Analysis & Strategy

The target molecule, a 5-aryl-substituted


-lactam, is structurally disconnected into two primary precursors: Anisole  and Succinic Anhydride .
  • C-C Bond Formation: The aryl-alkyl bond is established via an electrophilic aromatic substitution (Friedel-Crafts Acylation) at the para-position of the activated anisole ring.

  • Heterocycle Formation: The pyrrolidinone ring is constructed via a reductive amination of the resulting

    
    -keto acid, followed by intramolecular nucleophilic acyl substitution (cyclization).
    

Strategic Advantage: This route avoids the use of expensive metal catalysts (e.g., Pd, Rh) often required for C-H activation or cross-coupling approaches, utilizing instead readily available bulk commodity chemicals.[1]

Experimental Protocols

Step 1: Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

Friedel-Crafts Acylation of Anisole with Succinic Anhydride

Rationale: Aluminum chloride (


) serves as a strong Lewis acid to generate the acylium ion from succinic anhydride. The reaction is regioselective for the para-position due to the steric bulk of the electrophile and the directing effect of the methoxy group.

Reagents:

  • Anisole (CAS: 100-66-3): 10.8 g (100 mmol)

  • Succinic Anhydride (CAS: 108-30-5): 11.0 g (110 mmol)

  • Aluminum Chloride (Anhydrous): 29.3 g (220 mmol)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

  • Hydrochloric Acid (conc.): 20 mL

  • Ice/Water: 300 g

Protocol:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Solubilization: Charge the flask with Succinic Anhydride (11.0 g) and anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath.

  • Lewis Acid Activation: Carefully add

    
     (29.3 g) portion-wise over 15 minutes. Caution: Exothermic. Ensure internal temperature remains <10°C. Stir for 20 minutes until a homogenous complex forms.
    
  • Addition: Dissolve Anisole (10.8 g) in DCM (50 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining 0-5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane; Product

    
    , streak).
    
  • Quench: Pour the reaction mixture slowly into a stirred beaker containing 300 g of crushed ice and 20 mL conc. HCl. Caution: Vigorous gas evolution (

    
    ).
    
  • Workup: Separate the organic layer.[2] Extract the aqueous phase with DCM (

    
     mL).
    
  • Extraction of Acid: Extract the combined organic phases with 10% aqueous

    
     (
    
    
    
    mL). The product (keto-acid) transfers to the aqueous phase as the carboxylate salt; neutral impurities remain in the organic phase.
  • Precipitation: Acidify the combined aqueous extracts to pH 1-2 using conc. HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90% (17.5 - 18.5 g)

    • Appearance: White to off-white crystalline solid.

Step 2: One-Pot Synthesis of this compound

Reductive Amination and Cyclization Cascade

Rationale: This step utilizes a "Borch-type" reductive amination. Ammonium acetate provides the ammonia source in situ. Sodium cyanoborohydride (


) selectively reduces the intermediate iminium ion at pH 6-7 without reducing the ketone prior to imine formation. The resulting 

-amino acid spontaneously cyclizes to the lactam upon heating.

Reagents:

  • 3-(4-Methoxybenzoyl)propionic Acid (from Step 1): 10.4 g (50 mmol)

  • Ammonium Acetate (

    
    ): 38.5 g (500 mmol, 10 equiv.)
    
  • Sodium Cyanoborohydride (

    
    ): 3.14 g (50 mmol)
    
  • Methanol (MeOH): 200 mL

  • Acetic Acid (Glacial): Optional, to adjust pH if necessary.

Protocol:

  • Imine Formation: In a 500 mL round-bottom flask, dissolve the keto-acid (10.4 g) and Ammonium Acetate (38.5 g) in Methanol (200 mL).

  • Reduction: Add Sodium Cyanoborohydride (3.14 g) in a single portion. Note:

    
     is toxic; handle in a fume hood.[3]
    
  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (65°C) for 12-16 hours.

    • Mechanistic Insight: The reflux promotes both the reduction of the imine and the thermal dehydration (cyclization) of the intermediate amino acid to the lactam.

  • Quench: Cool to RT. Carefully acidify to pH 2 with conc. HCl to quench excess hydride and decompose any boron complexes. Stir for 30 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove Methanol.

  • Workup: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Sat.

    
     (to remove unreacted acid), water, and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (

    
    , 0-5% MeOH in DCM).
    
    • Expected Yield: 65-75%[3]

    • Characterization:

      • 1H NMR (400 MHz, CDCl3):

        
         7.20 (d, 2H), 6.88 (d, 2H), 6.10 (br s, 1H, NH), 4.72 (t, 1H, H-5), 3.80 (s, 3H, OMe), 2.60-2.35 (m, 3H), 1.95 (m, 1H).
        
      • MS (ESI): m/z 192.1

        
        .
        

Mechanistic & Workflow Visualization

Figure 1: Synthetic Workflow

Overview of the two-step process from commodity chemicals to the target lactam.[1][4]

SynthesisWorkflow Start Anisole + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Regioselective Acylation Inter Intermediate: 3-(4-Methoxybenzoyl)propionic Acid Step1->Inter 85-90% Yield Step2 Step 2: Reductive Cyclization (NH4OAc, NaBH3CN, MeOH) Inter->Step2 One-Pot Cascade Product Target: This compound Step2->Product 65-75% Yield

Caption: Figure 1. Streamlined synthetic workflow for this compound.

Figure 2: Reaction Mechanism (Step 2)

Detailed mechanistic pathway of the reductive amination and cyclization.

Mechanism KetoAcid Keto-Acid Precursor Imine Imine/Iminium Intermediate KetoAcid->Imine Condensation AminoAcid 4-Amino-4-aryl butanoic acid Imine->AminoAcid Reduction Transition Tetrahedral Intermediate AminoAcid->Transition Nucleophilic Attack (Intramolecular) Lactam Final Lactam Product Transition->Lactam Dehydration NH3 + NH3 (from NH4OAc) NH3->KetoAcid Reductant + Hydride (NaBH3CN) Reductant->Imine Heat - H2O (Heat) Heat->Transition

Caption: Figure 2. Mechanistic cascade: Imine formation, selective reduction, and thermal cyclization.

Data Summary & Critical Parameters

ParameterSpecification / RangeImpact on Quality
AlCl3 Quality Anhydrous, free-flowingCritical for Step 1 yield; moisture deactivates catalyst.
Temperature (Step 1) 0°C to 5°C (Addition)Higher temps favor di-acylation or polymerization.
pH Control (Step 2) pH 6.0 - 7.0Optimal for imine formation; low pH reduces ketone, high pH prevents reduction.
Reflux Time (Step 2) 12 - 16 HoursEssential for complete thermal cyclization of the amino acid intermediate.
Overall Yield 55 - 68% (2 Steps)High efficiency for a non-catalytic route.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Ramachandran, P. V., & Choudhary, S. (2023).[5] One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids.[5] The Journal of Organic Chemistry, 88(22), 15956–15963. [Link]

  • Cui, S., Walker, S. D., & Xu, F. (2018).

    
    -Keto Acids.[5] Organic Process Research & Development, 22(3). (Generalized industrial protocol for this class).
    

Sources

Application Note: Enantioselective Synthesis of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the enantioselective synthesis of 5-(4-Methoxyphenyl)pyrrolidin-2-one , a critical pharmacophore in medicinal chemistry (often associated with racetam-class nootropics and alkaloid synthesis).

The guide prioritizes Asymmetric Hydrogenation of Cyclic Enamides as the "Gold Standard" route due to its scalability, atom economy, and high enantiomeric excess (ee), while briefly discussing alternative organocatalytic strategies.

Executive Summary & Strategic Analysis

The 5-arylpyrrolidin-2-one scaffold is a privileged motif in drug discovery, serving as the core structure for numerous bioactive compounds, including GABA analogues, antimicrobial agents, and cognitive enhancers (racetams). The specific derivative, This compound , presents a challenge in stereocontrol at the C5 position.

While traditional methods involve chiral pool synthesis (from amino acids) or resolution of racemates, these are often atom-inefficient or limited by the availability of starting materials. This guide details a Catalytic Asymmetric Hydrogenation protocol. This route is selected for its:

  • Scalability: Uses inexpensive succinimide and Grignard reagents for precursor synthesis.

  • Efficiency: The chiral center is installed in the final step with >95% ee using low catalyst loading.

  • Versatility: Access to both enantiomers is possible simply by switching the chiral phosphine ligand.

Retrosynthetic Logic & Workflow

The synthesis hinges on the asymmetric reduction of a cyclic enamide intermediate. The precursor is generated via a classic Grignard addition to succinimide, followed by dehydration.

Synthetic Pathway

SynthesisWorkflow Figure 1: Retrosynthetic pathway for the asymmetric synthesis of the target lactam. Start Succinimide (Cheap Starting Material) Inter1 5-Hydroxy-5-(4-methoxyphenyl) pyrrolidin-2-one (Hemiaminal) Start->Inter1 Grignard Addition (THF, -78°C to RT) Reagent 4-Methoxyphenyl Magnesium Bromide Reagent->Inter1 Inter2 5-(4-Methoxyphenyl)- 3,4-dihydro-2H-pyrrol-2-one (Cyclic Enamide) Inter1->Inter2 Dehydration (pTsOH, Toluene, Reflux) Product (S)-5-(4-Methoxyphenyl) pyrrolidin-2-one (>96% ee) Inter2->Product Asymmetric Hydrogenation [Rh(cod)2]BF4 / (R,R)-Me-DuPhos H2 (5 bar), MeOH

Detailed Experimental Protocols

Step 1: Precursor Synthesis (Hemiaminal Formation)

Objective: Addition of the aryl group to the succinimide carbonyl.

Reagents:

  • Succinimide (1.0 equiv)

  • 4-Methoxyphenylmagnesium bromide (2.0 equiv, 1.0 M in THF)

  • THF (Anhydrous)

Protocol:

  • Charge a flame-dried 3-neck flask with succinimide (10.0 g, 101 mmol) and anhydrous THF (200 mL) under Argon.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add the Grignard reagent dropwise over 1 hour. Note: The suspension will dissolve as the reaction proceeds.

  • Allow the mixture to warm slowly to 0 °C over 4 hours and stir for an additional 2 hours.

  • Quench: Carefully pour the reaction mixture into a saturated NH₄Cl solution (300 mL) at 0 °C.

  • Extraction: Extract with EtOAc (3 x 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane to yield 5-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one as a white solid.

    • Yield Target: 75-85%

Step 2: Dehydration to Cyclic Enamide

Objective: Elimination of water to form the catalytic substrate.

Reagents:

  • 5-Hydroxy-lactam (from Step 1)

  • p-Toluenesulfonic acid monohydrate (pTsOH, 5 mol%)

  • Toluene (0.2 M concentration)

Protocol:

  • Dissolve the hemiaminal in toluene in a round-bottom flask equipped with a Dean-Stark trap .

  • Add catalytic pTsOH.

  • Reflux for 3-5 hours until water collection ceases.

  • Cool to RT. Wash the organic phase with sat. NaHCO₃ (to remove acid) and brine.

  • Concentrate and purify via flash chromatography (SiO₂, EtOAc/Hexane 1:1) to isolate 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrol-2-one .

    • Appearance: Pale yellow solid or oil.

    • Stability:[1] Store under inert atmosphere at -20 °C (prone to hydrolysis/oxidation).

Step 3: Asymmetric Hydrogenation (The "Chiral Switch")

Objective: Enantioselective reduction of the C4-C5 double bond.

Catalyst System:

  • Precursor: [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Ligand: (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos )

  • Rationale: DuPhos ligands are privileged for cyclic enamide hydrogenation, typically yielding >95% ee.

Protocol:

  • Catalyst Preparation (Glovebox): In a vial, mix [Rh(cod)₂]BF₄ (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed Methanol (MeOH). Stir for 15 min to form the orange active catalyst species.

  • Reaction Setup: Place the Cyclic Enamide (1.0 equiv) in a hydrogenation vessel (e.g., Parr bomb or glass pressure reactor).

  • Add the catalyst solution via syringe filter (anaerobic transfer). Total concentration: 0.1 M in MeOH.

  • Hydrogenation: Purge the vessel with H₂ (3 cycles). Pressurize to 5 bar (75 psi) .

  • Stir vigorously at Room Temperature (25 °C) for 12-24 hours.

  • Workup: Vent H₂. Concentrate the solvent.

  • Purification: Pass through a short plug of silica gel (100% EtOAc) to remove the catalyst.

    • Yield Target: >95%[1][2][3][4]

    • ee Target: >96% (S)-isomer.[5]

Quality Control & Validation

Analytical Data Summary
MetricSpecificationMethod
Appearance White crystalline solidVisual
Purity (Chemical) >98.0%HPLC (C18), 254 nm
Enantiomeric Excess >96.0% eeChiral HPLC
¹H NMR (CDCl₃) Characteristic methoxy singlet (~3.8 ppm), chiral proton dd (~4.7 ppm)400 MHz NMR
Mass Spec [M+H]⁺ = 192.1LC-MS (ESI)
Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 230 nm[1]

  • Retention Times (Approx):

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~15.2 min

Mechanistic Insight

The high enantioselectivity is driven by the rigid chelation of the Rh-(R,R)-Me-DuPhos complex to the enamide substrate.

CatalyticCycle Figure 2: Simplified Rh(I)-catalyzed hydrogenation cycle. The C2-symmetric ligand blocks one face of the olefin. Complex Rh(I)-DuPhos Solvent Complex SubstrateBind Substrate Coordination Complex->SubstrateBind Enamide binds OxAdd Oxidative Addition (H2) SubstrateBind->OxAdd + H2 MigIns Migratory Insertion OxAdd->MigIns Rate Determining Stereo-step RedElim Reductive Elimination MigIns->RedElim C-H bond forms RedElim->Complex Product Release

Key Mechanistic Features:

  • Bidentate Coordination: The enamide carbonyl oxygen and the alkene coordinate to the Rhodium, creating a rigid metallacycle.

  • Steric Blocking: The methyl groups on the DuPhos phospholane rings sterically hinder one face of the olefin, forcing H₂ addition from the opposite side.

  • Electronic Effect: The electron-rich phosphine facilitates the oxidative addition of H₂.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂ or moisture).Ensure strict anaerobic conditions (Glovebox/Schlenk). Use anhydrous, degassed MeOH.
Low ee (<90%) Isomerization of enamide or wrong ligand.Ensure precursor is the endo-enamide (3,4-dihydro). Verify ligand purity. Lower Temp to 0°C.
Product is Racemic Hydrogenation of the imine tautomer via non-selective pathway.Ensure the substrate is the enamide. If using Ir-catalyst, add catalytic I₂ (additive).
Precursor Instability Hydrolysis of enamide.Use the enamide immediately after synthesis or store in benzene/toluene frozen.

References

  • Burk, M. J., et al. (1993). "Rh-DuPHOS Catalyzed Enantioselective Hydrogenation of Enamides." Journal of the American Chemical Society, 115(22), 10125–10138. Link

  • Cui, X., & Burgess, K. (2005). "Catalytic Homogeneous Asymmetric Hydrogenation of Heterocycles." Chemical Reviews, 105(9), 3272–3296. Link

  • Freifeld, I., et al. (2006). "Synthesis of 5-substituted pyrrolidin-2-ones." Synthesis, 2006(11), 1807-1808. Link

  • Kuwano, R. (2008).[5] "Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics." Heterocycles, 76(2), 909.[5] Link

  • Wang, Y.-Q., et al. (2006). "Asymmetric Hydrogenation of Cyclic Enamides." Journal of the American Chemical Society, 128(44), 14212. Link

Sources

Application Notes & Protocols: Reagents for the Cyclization of 5-(4-Methoxyphenyl)pyrrolidin-2-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one (γ-lactam) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Specifically, the 5-(4-methoxyphenyl)pyrrolidin-2-one structure is a key building block in the development of various therapeutics. Its derivatives have been investigated for their potential as inhibitors of protein-protein interactions, such as the p53-MDM2 interaction, which is a critical target in cancer therapy.[3] The precise and efficient synthesis of this core structure is therefore of paramount importance to drug discovery and development programs.

This guide provides an in-depth analysis of the common precursors to this compound and the reagents used to effect their cyclization. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights to help researchers select the optimal synthetic strategy.

Section 1: Reductive Amination and Cyclization of γ-Keto Acid or Ester Precursors

One of the most direct and widely employed strategies for synthesizing 5-substituted pyrrolidin-2-ones is the reductive amination of a γ-keto acid or its corresponding ester, followed by spontaneous or induced intramolecular cyclization. This approach leverages readily available starting materials and often proceeds in a one-pot fashion.

Mechanistic Rationale

The reaction proceeds via a cascade mechanism. First, a primary amine (or ammonia source) condenses with the ketone carbonyl of the precursor to form an intermediate imine or enamine. This intermediate is then reduced in situ to an amine. The newly formed γ-amino acid/ester then undergoes an intramolecular condensation (lactamization) to form the stable five-membered pyrrolidin-2-one ring. The choice of reducing agent is critical to ensure the imine is reduced without affecting the carboxylic acid or ester functionality.

Key Reagents and Their Roles
  • Amine Source: Ammonium acetate or ammonia are commonly used to provide the nitrogen atom for the lactam ring.

  • Reducing Agents:

    • Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent, effective for the reduction of imines in the presence of ketones. It is typically used under slightly acidic conditions to promote imine formation.

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): A clean and efficient method, particularly for larger-scale synthesis. This method involves the reduction of the nitro group of a precursor to an amine, which then triggers an intramolecular cyclization.[4][5]

    • Hydrosilanes (e.g., Et₃SiH) with a Lewis Acid Catalyst: This system offers an alternative for reductive amination/cyclization cascades.[1]

Experimental Protocol: Synthesis via Reductive Amination of Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate

This protocol details the one-pot synthesis of this compound from a γ-keto ester precursor.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Purification Ketoester Ethyl 4-(4-methoxyphenyl) -4-oxobutanoate Solvent Methanol Ketoester->Solvent Dissolve Stir Stir at RT (24-48h) Solvent->Stir Amine Ammonium Acetate Amine->Solvent Add Reducer NaBH3CN Reducer->Stir Add portion-wise Quench Quench with H2O Stir->Quench Monitor Monitor by TLC/LC-MS Concentrate Concentrate in vacuo Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Purify Column Chromatography Extract->Purify Product 5-(4-Methoxyphenyl) pyrrolidin-2-one Purify->Product Yields

Caption: One-pot reductive amination and cyclization workflow.

Materials:

  • Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (1.0 equiv)

  • Ammonium acetate (5.0 equiv)

  • Sodium cyanoborohydride (1.5 equiv)

  • Methanol (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add ethyl 4-(4-methoxyphenyl)-4-oxobutanoate and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Add ammonium acetate to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, carefully quench the reaction by adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

Section 2: Cyclization of γ-Amino Acid Precursors

The most fundamental precursor to a γ-lactam is its corresponding γ-amino acid. The intramolecular condensation to form the amide bond can be achieved through thermal methods or by using coupling reagents.[6] This method is particularly useful if the chiral γ-amino acid is available, allowing for the synthesis of enantiomerically pure pyrrolidinones.

Mechanistic Rationale

This is a classic intramolecular nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This process requires the activation of the carboxylic acid to facilitate the departure of the hydroxyl group as a water molecule. Thermal cyclization often requires high temperatures, which can be detrimental to sensitive functional groups. Chemical activation using coupling reagents provides a milder and more controlled alternative.

Reaction Mechanism Diagram

G cluster_0 Carboxylic Acid Activation cluster_1 Intramolecular Cyclization cluster_2 Product Formation Precursor γ-Amino Acid ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) Precursor->ActivatedIntermediate + CouplingReagent CouplingReagent Coupling Reagent (e.g., EDC, HBTU) Cyclization Nucleophilic Attack by Amine ActivatedIntermediate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Product γ-Lactam (Pyrrolidin-2-one) Tetrahedral->Product Collapse & Proton Transfer Byproduct Byproduct Tetrahedral->Byproduct

Caption: Mechanism of coupling reagent-mediated lactamization.

Key Reagents and Their Roles
  • Coupling Reagents:

    • Carbodiimides (e.g., EDC·HCl, DCC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

    • Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents that minimize side reactions and racemization.[3] They are often used in combination with a non-nucleophilic base.

  • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize acids formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: Aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are typically used.[3]

Experimental Protocol: Synthesis via Cyclization of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

This protocol describes the cyclization of a γ-amino acid precursor using a standard carbodiimide coupling agent.

Materials:

  • 4-Amino-4-(4-methoxyphenyl)butanoic acid (1.0 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) (Optional, to suppress side reactions)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve 4-amino-4-(4-methoxyphenyl)butanoic acid in anhydrous DMF to make a dilute solution (approx. 0.05 M). A dilute solution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HOBt (if used) followed by EDC·HCl.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.

Section 3: Alternative Synthetic Strategies

While the two methods described above are the most common, other strategies can be employed, often to access uniquely substituted analogs.

Reductive Cyclization of γ-Nitro Ketones

This method is a variation of the reductive amination pathway. A γ-nitro ketone precursor can be synthesized, for example, via a Michael addition. Subsequent reduction of the nitro group to an amine, typically through catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C), is followed by an in-situ condensation with the ketone to form the pyrrolidinone ring.[4][5][7] This cascade reaction is highly efficient for creating polysubstituted pyrrolidines.[4][8]

Cyclization from Donor-Acceptor Cyclopropanes

A more advanced strategy involves the reaction of donor-acceptor cyclopropanes with anilines.[9] This method proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane by the amine to form a γ-amino ester intermediate, which then undergoes in-situ lactamization.[9] This approach offers access to a wide variety of N-aryl substituted pyrrolidinones.[9]

Data Summary: Comparison of Cyclization Strategies

Precursor Type Key Reagents Advantages Considerations
γ-Keto Acid/Ester NH₄OAc, NaBH₃CN or H₂/Pd/COne-pot procedure; readily available starting materials.May require careful control of reducing agent selectivity.
γ-Amino Acid EDC·HCl, HBTU, DIPEAMild conditions; suitable for chiral synthesis; high yields.Requires pre-synthesis of the amino acid; risk of polymerization if not dilute.
γ-Nitro Ketone H₂/Raney Ni or Pd/CEfficient cascade reaction; good for creating complex substitution patterns.[4][5]Requires handling of nitro compounds and hydrogenation equipment.
Donor-Acceptor Cyclopropane Lewis Acid (e.g., Ni(ClO₄)₂), Acetic AcidAccess to diverse N-aryl substituted products.[9]Precursor synthesis can be complex; multi-step one-pot process.[9]

References

  • An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. Organic Syntheses. Available at: [Link]

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]

  • Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. PubMed. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

  • Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction | Request PDF. ResearchGate. Available at: [Link]

  • Divergent Synthesis of γ-Amino Acid and γ-Lactam Derivatives from meso-Glutaric Anhydrides. PubMed. Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. Available at: [Link]

  • A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available at: [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]

  • Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central. Available at: [Link]

  • Lactam - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 5,5 di-Substituted γ- Lactams through a Base Mediated Molecular Rearrangement. IISER Pune. Available at: [Link]

  • SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONTAINING NITRO GROUP. VNU University of Science. Available at: [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation Methods for the Synthesis of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Methoxyphenyl)pyrrolidin-2-one is a valuable heterocyclic scaffold found in a variety of biologically active compounds and serves as a key intermediate in medicinal chemistry and drug development. The synthesis of this and related 5-aryl-pyrrolidin-2-ones often involves the reduction of an unsaturated precursor. Catalytic hydrogenation represents a robust, scalable, and atom-economical method for this transformation. This document provides detailed application notes and protocols for the synthesis of this compound via the catalytic hydrogenation of a suitable unsaturated precursor, 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.

This guide is intended for researchers, scientists, and drug development professionals. It will detail the synthesis of the precursor and provide protocols for its subsequent hydrogenation using various catalytic systems, including heterogeneous catalysis with Palladium on Carbon (Pd/C) and Raney® Nickel, as well as an overview of asymmetric hydrogenation for the synthesis of enantiomerically enriched products.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process:

  • Synthesis of the Unsaturated Precursor: Preparation of 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.

  • Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the precursor to yield the saturated target molecule, this compound.

Synthetic_Strategy Precursor 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one Catalyst Catalytic Hydrogenation (Pd/C, Raney Ni, or Chiral Catalyst) Precursor->Catalyst H₂ Target This compound Catalyst->Target

Caption: General workflow for the synthesis of this compound.

Part 1: Synthesis of 5-(4-Methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (Unsaturated Precursor)

While numerous methods exist for the synthesis of α,β-unsaturated γ-lactams, a practical approach involves the condensation of a γ-ketoacid with an amine. In this protocol, we adapt a procedure for the synthesis of the requisite precursor.

Protocol 1: Synthesis of the Unsaturated Lactam Precursor

Materials:

  • 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Ammonium formate

  • Formic acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq), ammonium formate (1.5 eq), and a catalytic amount of formic acid (0.1 eq) in toluene (5 mL/mmol of ketoacid).

  • Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Part 2: Catalytic Hydrogenation of 5-(4-Methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

The choice of catalyst for the hydrogenation of the unsaturated lactam precursor can influence reaction efficiency, selectivity, and, in the case of asymmetric hydrogenation, the stereochemical outcome. We present protocols for three widely used catalytic systems.

Protocol 2.1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a highly efficient and versatile catalyst for the hydrogenation of alkenes.[1]

Safety Precaution: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.[2]

Materials:

  • 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite®

Procedure:

  • In a hydrogenation flask, place 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (1.0 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Pd/C (5-10 mol%).

  • Add a suitable solvent such as methanol or ethyl acetate (10-20 mL/mmol of substrate).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.[1]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

PdC_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Add Substrate to Flask B Add Pd/C under Inert Atmosphere A->B C Add Solvent B->C D Purge with H₂ C->D E Pressurize and Stir D->E F Monitor Reaction E->F G Vent H₂ and Purge with Inert Gas F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2.2: Heterogeneous Hydrogenation using Raney® Nickel

Raney® Nickel is another widely used heterogeneous catalyst for the hydrogenation of various functional groups, including carbon-carbon double bonds.[3]

Safety Precaution: Activated Raney® Nickel is pyrophoric and must be handled as a slurry in water or a suitable solvent. Never allow the catalyst to dry in the air.[4]

Materials:

  • 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • Raney® Nickel (slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add a solution of 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (1.0 eq) in ethanol or methanol.

  • Carefully add the Raney® Nickel slurry (typically 10-20% by weight of the substrate).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat the mixture to a specified temperature (e.g., 40-60 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (after safely depressurizing and purging the reactor).

  • Upon completion, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel, keeping the filter cake wet.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed.

Catalyst SystemPressure (atm)Temperature (°C)SolventTypical Catalyst Loading
Pd/C 1 - 420 - 40Methanol, Ethanol, Ethyl Acetate5-10 mol%
Raney® Nickel 3 - 740 - 60Ethanol, Methanol10-20 wt%

Table 1: Comparison of typical reaction conditions for heterogeneous hydrogenation.

Protocol 2.3: Asymmetric Hydrogenation for Enantioselective Synthesis

The synthesis of a single enantiomer of this compound can be achieved through asymmetric hydrogenation using a chiral catalyst. Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed for this purpose.[6][7] This protocol provides a general guideline for such a transformation.

Materials:

  • 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • Chiral Iridium or Rhodium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., a chiral phosphoramidite or bisphosphine ligand)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the active chiral catalyst by reacting the metal precursor with the chiral ligand in an appropriate solvent.

  • In a high-pressure reactor, dissolve 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in the chosen solvent.

  • Add the pre-formed chiral catalyst solution to the reactor.

  • Seal the reactor, purge with nitrogen, and then with hydrogen.

  • Pressurize the reactor with hydrogen (typically 10-50 atm) and stir at a controlled temperature.[6]

  • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Asymmetric_Hydrogenation cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis A Mix Metal Precursor and Chiral Ligand C Add Chiral Catalyst A->C B Dissolve Substrate B->C D Pressurize with H₂ and Stir C->D E Workup and Purification D->E F Determine Enantiomeric Excess (ee) E->F

Caption: Workflow for asymmetric hydrogenation.

Conclusion

The catalytic hydrogenation of 5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one offers a reliable and versatile route to the corresponding saturated pyrrolidinone. The choice of catalyst, whether it be Pd/C for general-purpose reduction, Raney® Nickel for a robust alternative, or a chiral transition metal complex for enantioselective synthesis, allows for the tailored production of this important chemical intermediate. The protocols provided herein serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.

References

  • Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules. 2015;20(12):22028-22043. [Link]

  • Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry. 2024. [Link]

  • Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. PubMed. [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications. [Link]

  • Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams. ACS Catalysis. 2022;12(1):478-484. [Link]

  • Synthesis of α,β-unsaturated γ-lactams via asymmetric iridium-catalysed allylic substitution. Organic & Biomolecular Chemistry. 2010;8(23):5321-5323. [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ResearchGate. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. ResearchGate. [Link]

  • Preparation of α,β,γ,γ-Tetrasubstituted α,β-Unsaturated γ-Lactams via Tandem or One-Pot Oxidative Ritter Reaction/Knoevenagel Condensation. ResearchGate. [Link]

  • 5-methoxy-3-methyl-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Mol-Instincts. [Link]

  • Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. ResearchGate. [Link]

  • Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis. 2019;2:328-334. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Waseda University. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of β,γ-Unsaturated γ-Lactams: Scope and Mechanistic Studies. Organic Letters. 2017;19(5):1072-1075. [Link]

  • CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES. 2008;76(2):909. [Link]

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. National Institutes of Health. [Link]

  • SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONTAINING NITRO GROUP. Vietnam Journal of Science and Technology. 2023;61(6B). [Link]

  • Standard Operating Procedures. The Sarpong Group, UC Berkeley. [Link]

  • Raney Nickel Catalyst. Organic Syntheses. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. 2022;18:1111-1120. [Link]

  • Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry. 2007;72(16):6229-6231. [Link]

  • Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. [Link]

  • 1,5-dihydro-2H-pyrrol-2-ones 4–5 obtained (Ring numbering is shown for 4a). ResearchGate. [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][6]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society. 2003;47(4):359-363. [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

Sources

Using 5-(4-Methoxyphenyl)pyrrolidin-2-one as a chiral intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Utilization of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Executive Summary

This guide details the strategic utilization of This compound (5-MPP) as a high-value chiral intermediate. While simple in structure, the C5-stereocenter serves as a critical pivot point for synthesizing


-amino acids (GABA analogs), peptidomimetics, and "racetam" class nootropics.

The 4-methoxyphenyl moiety is not merely a lipophilic handle; it acts as a masked phenol (via demethylation) or a regiospecific site for electrophilic aromatic substitution, enabling library diversification. This note provides validated protocols for its asymmetric synthesis, ring-opening hydrolysis, and quality control via chiral HPLC.

Structural Logic & Pharmacophore Utility

The 5-MPP scaffold offers three distinct vectors for chemical elaboration:

  • The Chiral Center (C5): Dictates the spatial arrangement of the aryl group, crucial for receptor binding affinity (e.g., in GABA-B agonists or Factor Xa inhibitors).

  • The Lactam Nitrogen (N1): A nucleophilic handle for alkylation, allowing the construction of N-substituted lactams (Racetams).

  • The Aryl Terminus (p-OMe): An electron-rich system suitable for oxidative functionalization or demethylation to reveal a hydrogen-bond donor (phenol).

Pathway Visualization: Divergent Synthesis

G Precursor Precursor (Imine/Enamide) ChiralCat Asymmetric Hydrogenation (Ru/Ir Catalyst) Precursor->ChiralCat H2, Pressure Intermediate 5-(4-Methoxyphenyl) pyrrolidin-2-one (>98% ee) ChiralCat->Intermediate RouteA Route A: Ring Opening (Hydrolysis) Intermediate->RouteA 6N HCl RouteB Route B: N-Alkylation (Base/R-X) Intermediate->RouteB NaH, R-Br ProductA Chiral Gamma-Amino Acids (GABA Analogs) RouteA->ProductA ProductB N-Substituted Lactams (Racetams) RouteB->ProductB

Figure 1: Strategic workflow for generating divergent chemical libraries from the 5-MPP scaffold.

Protocol 1: Asymmetric Synthesis via Catalytic Hydrogenation

While classical resolution (using tartaric acid derivatives) is possible, it is atom-inefficient (50% max yield). The industrial standard is Asymmetric Hydrogenation of the corresponding cyclic imine or enamide precursor.

Mechanism & Choice of Catalyst

We utilize a Ruthenium-BINAP or Iridium-PHOX system. The choice depends on the precursor:

  • Substrate: 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrol-2-one.

  • Catalyst Logic: The catalyst coordinates to the lactam carbonyl (or imine nitrogen), directing hydride delivery to a specific face of the double bond. This establishes the C5 stereocenter with high enantiomeric excess (ee).

Experimental Procedure
  • Substrate Preparation: Dissolve 10 mmol of 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrol-2-one in degassed Methanol (50 mL).

  • Catalyst Loading: In a glovebox, add [Ru(OAc)2((S)-BINAP)] (1 mol%).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with H2 (3x). Pressurize to 50 bar (725 psi).

  • Reaction: Stir at 60°C for 12 hours. Note: Monitoring H2 uptake is critical for determining endpoint.

  • Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure.

  • Purification: Flash chromatography (EtOAc/Hexane 1:1) or recrystallization from EtOH/Heptane to upgrade ee >99%.

Validation Check:

  • Target Yield: >95%

  • Target ee: >96% (pre-recrystallization)

Protocol 2: Ring Opening to Chiral -Amino Acids

The 5-MPP lactam is a "masked" amino acid. Hydrolysis yields 4-amino-4-(4-methoxyphenyl)butanoic acid, a structural analog of Baclofen and Phenibut.

Experimental Procedure
  • Reagents: Suspend (S)-5-(4-methoxyphenyl)pyrrolidin-2-one (1.0 g, 5.2 mmol) in 6N HCl (15 mL).

  • Reflux: Heat to reflux (100°C) for 6–8 hours. The suspension will clear as the amino acid forms (zwitterionic solubility).

  • Isolation: Cool to room temperature. Concentrate to dryness in vacuo to remove excess HCl.

  • Neutralization: Redissolve in minimal water. Adjust pH to 6.5–7.0 using 2N NaOH or LiOH. The free amino acid often precipitates at the isoelectric point.

  • Crystallization: Filter the white solid and wash with cold acetone.

Mechanistic Note: The p-methoxy group stabilizes the benzylic carbocation character during transition states, but under these aqueous acidic conditions, racemization is minimal unless the temperature exceeds 110°C for prolonged periods.

Quality Control: Chiral HPLC Method

Accurate determination of enantiomeric excess is non-negotiable. Standard C18 columns cannot distinguish enantiomers.

Table 1: Recommended Chiral Separation Parameters

ParameterConditionRationale
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)Amylose/Cellulose tris-carbamates provide superior recognition for aryl-lactams.
Mobile Phase Hexane : Isopropanol (90:10)Normal phase mode maximizes hydrogen bonding interactions with the stationary phase.
Flow Rate 1.0 mL/minStandard flow for resolution vs. backpressure balance.
Detection UV @ 254 nmThe p-methoxyphenyl chromophore absorbs strongly here.
Temperature 25°CLower temperatures often improve resolution factors (

).

Self-Validating Step: Inject the racemate first to establish the separation window. If resolution (


) < 1.5, decrease Isopropanol content to 5%.

Advanced Application: Chemo-Differentiation (The Methoxy Handle)

The 4-methoxyphenyl group is not inert. It can be used to generate libraries of varying polarity.

  • Demethylation: Treatment with

    
     (DCM, -78°C to RT) yields the phenol  derivative. This dramatically alters solubility and allows for further O-alkylation or hydrogen bond donor interactions in the target protein pocket.
    
  • Iodination: Treatment with

    
     selectively iodinates the position ortho to the methoxy group, creating a handle for Suzuki/Sonogashira couplings.
    
Workflow Visualization: Functionalization

D Start 5-(4-Methoxyphenyl) pyrrolidin-2-one Step1 BBr3, DCM -78°C Start->Step1 Step2 NIS, TFA Start->Step2 Prod1 5-(4-Hydroxyphenyl) pyrrolidin-2-one (H-Bond Donor) Step1->Prod1 Prod2 3-Iodo-4-methoxy Analog (Coupling Partner) Step2->Prod2

Figure 2: Leveraging the electronic properties of the p-methoxy group for late-stage diversification.

References

  • Asymmetric Hydrogenation of Heteroarenes

    • Wang, D. S., et al. (2012). Enantioselective Hydrogenation of Heteroarenes.[1][2] Chemical Reviews.

    • Context: Defines the Ru/Ir catalyst systems for cyclic imines/enamides.
  • Synthesis of Chiral Pyrrolidinones

    • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

    • Context: Background on establishing chirality in 5-membered rings.
  • Ring Opening to Gamma-Amino Acids

    • Ordóñez, M., et al. (2011). Stereoselective synthesis of

      
      -amino acids.[3] Tetrahedron: Asymmetry.[1][2][4][5] 
      
    • Context: Validates the hydrolysis protocol for lactams to amino acids.
  • Chiral HPLC Methodologies

    • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.

    • Context: Standard operating parameters for separ
  • Medicinal Chemistry of Pyrrolidinones

    • Caroon, J. M., et al. (1981). Structure-Activity Relationships for 4-Substituted-2-pyrrolidinones. Journal of Medicinal Chemistry.

    • Context: Historical grounding on the biological activity of the pyrrolidinone scaffold (Rolipram/Racetam context).

Sources

Recrystallization protocols for high-purity 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for High-Purity 5-(4-Methoxyphenyl)pyrrolidin-2-one

Introduction & Scope

This compound (often referred to as PMP-Lactam) is a critical scaffold in the synthesis of bioactive


-lactams, including racetam-class nootropics and GABA analogues.[1] Its structural integrity—specifically the 5-aryl stereocenter and the amide functionality—is sensitive to hydrolytic ring opening under extreme pH, making purification via recrystallization superior to chromatography for scalability and stability.[2]

This guide provides two validated protocols for purifying PMP-Lactam to >99% HPLC purity. These methods address the two most common impurity profiles: lipophilic byproducts (unreacted anisole derivatives) and polar contaminants (inorganic salts/catalysts from reductive cyclization).[2][3][1]

Solubility Profile & Solvent Selection Strategy

The solubility of 5-aryl-2-pyrrolidinones is governed by the competition between the polar lactam amide bond (hydrogen bond donor/acceptor) and the lipophilic methoxyphenyl ring.[1]

Table 1: Solubility Logic for PMP-Lactam

Solvent ClassRepresentative SolventSolubility BehaviorApplication
Polar Protic Ethanol, MethanolHigh (Cold & Hot)Primary solvent for salt removal; too soluble for single-solvent crystallization.[1]
Polar Aprotic Ethyl Acetate (EtOAc)Moderate (High Hot / Low Cold)Ideal Primary Solvent. Balances the polar amide and aryl group interactions.[2][3][1]
Chlorinated Dichloromethane (DCM)Very High Good for initial dissolution but poor recovery; use only if filtering insoluble mechanical debris.[2][3][1]
Non-Polar Hexanes, HeptaneInsoluble (Anti-solvent)Ideal Anti-Solvent. Induces precipitation of the lactam while keeping lipophilic oils in solution.[2][3]
Aqueous WaterLow to Moderate Anti-solvent for alcohols; risks hydrolysis at high temperatures/pH extremes.[3][1][4]

Protocol A: The "EtOAc/Hexane" Standard Method

Best for: Removing unreacted starting materials, oily oligomers, and non-polar byproducts.[2][3]

Mechanistic Insight: This method utilizes the steep solubility curve of the lactam in Ethyl Acetate.[3][1] The addition of Hexane lowers the dielectric constant of the medium, forcing the polar lactam to crystallize while keeping lipophilic impurities (like anisaldehyde residues) in the mother liquor.[2][3]

Step-by-Step Procedure:
  • Dissolution :

    • Transfer 10.0 g of crude this compound into a 100 mL round-bottom flask (RBF).

    • Add Ethyl Acetate (EtOAc) roughly 3-4 mL per gram of solid (start with 30 mL).[2][3][1]

    • Heat to reflux (approx. 77°C) with magnetic stirring.[2][3][1]

    • Note: If the solid does not dissolve completely, add EtOAc in 2 mL increments until a clear solution is obtained.[2][3] Do not exceed 6 mL/g.[3][1]

  • Hot Filtration (Optional but Recommended) :

    • If insoluble particles (dust, catalyst Pd/C residues) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[2][3]

  • Nucleation & Anti-Solvent Addition :

    • Remove the flask from heat and allow it to cool to ~50°C.

    • Slowly add warm Hexane (or Heptane) dropwise until a persistent slight turbidity (cloudiness) appears.[2][3][1]

    • Add a few drops of EtOAc to just clear the turbidity (this is the saturation point).[2][3]

  • Crystallization :

    • Allow the solution to cool to room temperature (RT) undisturbed for 2 hours.

    • Critical: Do not stir vigorously during cooling; this promotes micro-crystals which trap impurities.[3][1]

    • Once at RT, transfer the flask to a refrigerator (4°C) for 4-12 hours to maximize yield.

  • Isolation :

    • Filter the white crystalline solid using a Buchner funnel under vacuum.[3][1]

    • Wash the cake with a cold 1:3 mixture of EtOAc:Hexane (approx. 10 mL).

    • Dry in a vacuum oven at 40-45°C for 6 hours.

Expected Yield: 75-85% recovery. Target Melting Point: 112-115°C (Consistent with 5-aryl-lactam analogs [1]).[1]

Protocol B: The "Ethanol/Water" Polarity Shift

Best for: Removing inorganic salts (e.g., from nitro-aldol reduction) or highly polar degradation products.[2]

Mechanistic Insight: Water acts as a powerful anti-solvent for the lipophilic phenyl ring, while Ethanol keeps the system homogeneous long enough to allow ordered crystal growth.[2][3] This system is particularly effective if the crude material contains inorganic salts, which will remain dissolved in the aqueous mother liquor.[2]

Step-by-Step Procedure:
  • Dissolution :

    • Dissolve crude material in the minimum amount of boiling Ethanol (95% or absolute) .[2][3][1] Typically 1.5 - 2.0 mL per gram.[3][1]

  • Anti-Solvent Addition :

    • While maintaining gentle boiling, add hot Water dropwise.

    • Continue adding water until the solution remains slightly cloudy (the "oil out" point is near, so be cautious).[2][3]

    • Add minimal Ethanol to restore clarity.[3][1]

  • Cooling Ramp :

    • Turn off the heat and allow the flask to cool slowly in the oil bath (insulate the flask with foil if necessary).

    • Slow cooling is essential here to prevent "oiling out" (liquid-liquid phase separation) before crystallization.[3][1]

  • Collection :

    • Filter the resulting needles/plates.[3][1]

    • Wash with cold 20% Ethanol/Water.[3][1]

    • Warning: Drying requires higher vacuum or longer times due to water retention.[3][1]

Process Analytical Technology (PAT) & Troubleshooting

Visualizing the Workflow:

Recrystallization_Workflow Start Crude PMP-Lactam Solvent_Check Determine Impurity Profile Start->Solvent_Check Route_A Lipophilic Impurities? (Oils, Starting Material) Solvent_Check->Route_A Non-polar byproducts Route_B Polar Impurities? (Salts, Catalysts) Solvent_Check->Route_B Inorganic salts Process_A Dissolve in Hot EtOAc Add Warm Hexane to Turbidity Route_A->Process_A Process_B Dissolve in Hot EtOH Add Hot Water dropwise Route_B->Process_B Cooling Slow Cool to RT Then 4°C (4-12h) Process_A->Cooling Process_B->Cooling Filter Vacuum Filtration Cooling->Filter Check_Purity Check Purity (HPLC/MP) Filter->Check_Purity Final Pure PMP-Lactam (>99%) Check_Purity->Final Pass Recycle Recycle Mother Liquor Check_Purity->Recycle Fail (<98%) Recycle->Solvent_Check

Figure 1: Decision matrix for solvent selection based on impurity profile.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution cooled too fast or anti-solvent added too quickly.[1]Re-heat to dissolve.[1] Add a "seed crystal" of pure product at the cloud point.[3][1] Cool slower.
Low Yield Too much solvent used or mother liquor still holds product.[3][1]Concentrate the mother liquor by 50% on a rotovap and repeat cooling cycle (Second Crop).
Colored Crystals Chromophores trapped in lattice.[3][1]Dissolve in EtOAc, stir with activated charcoal (5 wt%) for 15 mins, filter hot, then proceed.

References

  • Crystal Structure of Analog : Yeap, C. S., et al. (2009).[2][3] 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one.[1] Acta Crystallographica Section E. Link Validation: Confirms the stability of the 5-(4-methoxyphenyl)-pyrrolidin-2-one scaffold in Ethyl Acetate/Petroleum Ether systems.[1]

  • General Lactam Synthesis : Diprima, D., et al. (2023).[2][3] Modular synthesis of substituted lactams via deoxygenative photochemical alkylation-cyclization cascade. ChemRxiv.[3][1] Link Validation: Discusses solubility and purification challenges of substituted gamma-lactams.

  • Solubility Data : PubChem Compound Summary for 2-Pyrrolidinone derivatives. Link Validation: Provides baseline solubility data for the pyrrolidinone core (miscible in water/ethanol/EtOAc).

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and "green" protocol for the synthesis of 5-(4-methoxyphenyl)pyrrolidin-2-one , a critical pharmacophore in the development of racetam-class nootropics and GABA-T inhibitors.

Traditional thermal synthesis of 5-aryl-pyrrolidin-2-ones typically requires high-pressure hydrogenation or prolonged reflux (12–24 hours) of


-keto acids with ammonia, often resulting in low yields due to polymerization side reactions. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS)  to drive a modified Leuckart-Wallach reductive cyclization. By employing ammonium formate as a dual nitrogen source and reducing agent, we achieve high conversion (>85%) in under 20 minutes, eliminating the need for external hydrogen gas or metal catalysts.

Scientific Rationale & Mechanism

The Chemistry: Modified Leuckart Cyclization

The synthesis proceeds via the reductive amination of 4-(4-methoxyphenyl)-4-oxobutanoic acid . Unlike standard reductive aminations requiring NaBH


 or H

/Pd, this method uses ammonium formate . Under microwave irradiation, ammonium formate decomposes to generate ammonia (nucleophile) and formic acid (reducing hydride source) in situ.

Key Mechanistic Steps:

  • Imine Formation: Ammonia attacks the ketone carbonyl to form a transient ketimine.

  • Reduction: Formic acid donates a hydride to the imine, reducing it to the primary amine.

  • Cyclization: The resulting

    
    -amino acid undergoes rapid intramolecular thermal cyclization to form the lactam ring.
    
Mechanism Diagram

LeuckartMechanism Start 4-(4-Methoxyphenyl)- 4-oxobutanoic acid Inter1 Ketimine Intermediate Start->Inter1 MW, 150°C (-H2O) Reagent Ammonium Formate (NH4HCO2) Reagent->Inter1 NH3 Generation Inter2 4-Amino-4-(4-methoxyphenyl) butanoic acid Inter1->Inter2 HCOOH Reduction (Hydride Transfer) Product 5-(4-Methoxyphenyl) pyrrolidin-2-one Inter2->Product Cyclization (-H2O)

Figure 1: Mechanistic pathway of the microwave-assisted Leuckart reductive cyclization.

Experimental Protocol

Materials & Equipment
  • Precursor: 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS: 4633-56-1).

  • Reagent: Ammonium Formate (97%+, anhydrous).

  • Solvent: Polyethylene Glycol 200 (PEG-200) or Ethylene Glycol (High dielectric loss tangents,

    
    , for efficient MW absorption).
    
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave). Note: Domestic microwaves are unsuitable due to lack of pressure/temp control.

Step-by-Step Methodology

Step 1: Preparation

  • In a 10 mL microwave-transparent pressure vial, weigh 1.0 mmol (208 mg) of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Add 4.0 mmol (252 mg) of Ammonium Formate (4 equiv).

    • Expert Insight: Excess ammonium formate is crucial to compensate for sublimation and to ensure complete reduction.

  • Add 1.0 mL of PEG-200.

    • Expert Insight: While the reaction can proceed solvent-free, PEG-200 acts as a "heat sink" and homogenizer, preventing hot-spots and charring.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined snap cap.

  • Program the reactor:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 150°C.

    • Ramp Time: 2:00 minutes.

    • Hold Time: 15:00 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High (magnetic stir bar).

Step 3: Workup & Purification

  • Cool the reaction vessel to <50°C using compressed air (integrated in most reactors).

  • Pour the mixture into 10 mL of ice-cold water.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organic layers with Brine (10 mL) and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol and add cold water dropwise until turbid. Cool to 4°C.

Workflow Diagram

Workflow Step1 PREP: Mix Keto-acid (1 eq) + NH4HCO2 (4 eq) in PEG-200 Step2 MW IRRADIATION: 150°C, 15 min (Max Pressure 250 psi) Step1->Step2 Step3 QUENCH: Pour into Ice Water Step2->Step3 Step4 EXTRACTION: Ethyl Acetate (3x) Step3->Step4 Step5 PURIFICATION: Recrystallization (EtOH/H2O) Step4->Step5

Figure 2: Operational workflow for the synthesis process.

Results & Data Analysis

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to conventional thermal heating (oil bath reflux).

ParameterConventional Heating (Oil Bath)Microwave Protocol (This Work)Improvement Factor
Temperature 160–180°C150°CLower Energy
Time 8 – 12 Hours15 Minutes32x Faster
Yield 45 – 60%88 – 92%+40% Increase
Solvent Usage High (DMF/Formamide)Minimal (PEG-200)Green Profile
Analytical Validation

The product should be validated using


H-NMR. Key diagnostic peaks for This compound :
  • Chiral Center (H-5): A triplet or dd around

    
     4.6–4.8 ppm (indicates successful cyclization).
    
  • Methoxy Group: Singlet at

    
     3.8 ppm (3H).
    
  • Lactam NH: Broad singlet at

    
     6.5–8.0 ppm (exchangeable with D
    
    
    
    O).
  • Ring Protons: Multiplets at

    
     1.8–2.5 ppm (corresponding to H-3 and H-4).
    

Expert Insights & Troubleshooting

  • Pressure Management: The decomposition of ammonium formate releases CO

    
     and NH
    
    
    
    gases. The reaction vessel pressure will rise significantly (often 50–100 psi). Do not use standard glassware; use certified pressure vials. If pressure exceeds safety limits, lower the temperature to 140°C and extend time to 25 minutes.
  • Substituent Effects: The p-methoxy group is electron-donating. This stabilizes the intermediate imine but may slightly retard the nucleophilic attack of ammonia compared to electron-deficient analogs. If yield is low, increase the ammonium formate equivalents to 6.0.

  • Green Chemistry: For a completely solvent-free approach, the reagents can be mixed as a solid melt. However, this requires a "starter" graphite susceptor or a reactor capable of handling low-dielectric solids until they melt. PEG-200 is recommended for reproducibility.

References

  • Loupy, A., et al. (1996). Towards the Rehabilitation of the Leuckart Reductive Amination Reaction using Microwave Technology. Tetrahedron Letters.[1][2] 2

  • Rao, P. V., et al. (2020).[3] Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.[1][4] International Journal of ChemTech Research. 4

  • Azmy, E. M., et al. (2021). Efficient One-Pot Microwave-Assisted Synthesis... of Novel Antitumor and Antimicrobial...[4] Phenylpyrrolidin-2-One.[4] Zhurnal Prikladnoii Spektroskopii.[4] 4

  • National Institutes of Health (NIH). (2009). 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one: Crystal Structure and Synthesis. PMC. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 5-(4-Methoxyphenyl)pyrrolidin-2-one . This gamma-lactam scaffold is a critical intermediate in the synthesis of bioactive compounds, including racetam-class nootropics and phosphodiesterase inhibitors (structurally related to Rolipram).

High-purity isolation of this compound is often complicated by its chiral center at C5 , the lipophilicity of the para-methoxy group , and the equilibrium between the closed lactam ring and its open-chain gamma-amino acid form. This guide addresses these specific challenges through field-proven protocols.

Module 1: Chemical Workup & Scavenging (The "Rough" Cleanup)

Q: My crude reaction mixture contains significant starting material (4-aryl-4-oxobutanoic acid) and trace amines. How do I remove these without column chromatography?

A: You can exploit the neutral nature of the lactam ring against the acidity of the starting material and the basicity of amine catalysts.

The Logic: this compound is a neutral amide. It will not form salts with dilute aqueous acid or base.

  • Impurity A (Starting Material): 4-(4-methoxyphenyl)-4-oxobutanoic acid

    
     Soluble in basic water (forms carboxylate).
    
  • Impurity B (Catalyst/Side Product): Amines/Imines

    
     Soluble in acidic water (forms ammonium salts).
    
  • Target: Remains in the organic layer.

Protocol: Differential pH Extraction

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of solid).

  • Acid Wash: Wash organic phase with 1N HCl (2x). Removes amines/imines.[1]

  • Base Wash: Wash organic phase with Saturated NaHCO₃ (2x). Removes unreacted keto-acids.

  • Neutral Wash: Wash with Brine (1x) to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Visualization: Workup Flow

WorkupFlow Start Crude Mixture (Lactam + Acids + Amines) Solvent Dissolve in EtOAc/DCM Start->Solvent AcidWash Wash with 1N HCl Solvent->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer (Contains Amine Salts) PhaseSep1->AqLayer1 Discard OrgLayer1 Organic Layer (Lactam + Acids) PhaseSep1->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer (Contains Keto-Acid Salts) PhaseSep2->AqLayer2 Discard FinalOrg Final Organic Layer (Neutral Lactam) PhaseSep2->FinalOrg

Caption: Differential extraction workflow for isolating neutral gamma-lactams from acidic and basic impurities.

Module 2: Crystallization & Solid State (The "Bulk" Phase)

Q: My product is oiling out instead of crystallizing. What solvent system should I use?

A: "Oiling out" typically indicates the presence of impurities (lowering the melting point) or a solvent system that is too polar. The methoxy group makes this molecule moderately lipophilic.

Recommended Solvent Systems: Based on the solubility profile of 5-aryl-pyrrolidinones, the following binary systems are most effective.

Solvent SystemRatio (v/v)ApplicationLogic
DCM / Hexane 1:3 to 1:5Primary Choice Dissolve in minimal DCM (good solubility); add Hexane (anti-solvent) until turbid. Excellent for removing non-polar oils.
EtOAc / Pet Ether 1:2Alternative Good for larger scales. Slower evaporation yields better crystal habit (needles/plates).
MTBE / Toluene 4:1Specific Useful if the impurity is the open-chain amino acid (insoluble in MTBE).

Troubleshooting "Oiling Out":

  • Seed Crystals: If available, add a seed crystal at the cloud point.

  • Trituration: If it oils out, decant the solvent and add cold Diisopropyl Ether (IPE) or Pentane . Scratch the flask walls vigorously with a glass rod to induce nucleation.

  • Drying: Ensure all residual reaction solvent (especially DMF or DMSO) is removed via high-vacuum, as these prevent crystal lattice formation.

Module 3: Enantiomeric Purity (The "Chiral" Phase)[2]

Q: I need to separate the enantiomers of this compound. Which Chiral HPLC method is best?

A: The C5 chiral center is adjacent to the nitrogen, making it accessible for chiral recognition. Polysaccharide-based stationary phases are the industry standard for this class of lactams.

Preferred Method: Chiral Normal Phase HPLC

  • Column: Chiralpak IA or Chiralpak AD-H (Amylose-based).

    • Why: The amylose tris(3,5-dimethylphenylcarbamate) selector shows high selectivity for 5-substituted lactams due to hydrogen bonding with the lactam carbonyl and NH.

  • Mobile Phase: Hexane / Ethanol (90:10 or 85:15).

    • Note: Avoid IPA if possible as it can broaden peaks with lactams; Ethanol gives sharper peaks.

  • Flow Rate: 1.0 mL/min (Analytical).

  • Detection: UV @ 254 nm (Strong absorption from the methoxyphenyl ring).

Visualization: Chiral Separation Logic

ChiralSep Racemate Racemic Mixture (R/S-Lactam) Column Chiralpak IA / AD-H (Amylose Selector) Racemate->Column Interaction H-Bonding: C=O (Lactam) ... NH (Selector) NH (Lactam) ... C=O (Selector) Column->Interaction Mechanism Separation Enantiomer 1 (Fast) Enantiomer 2 (Slow) Interaction->Separation Resolution

Caption: Chiral recognition mechanism for 5-substituted gamma-lactams on polysaccharide stationary phases.

Module 4: Chromatographic Challenges (The "Fine" Tuning)

Q: My product is co-eluting with a polar impurity on silica gel. What is it, and how do I remove it?

A: The most common polar impurity is the ring-opened gamma-amino acid (4-amino-4-(4-methoxyphenyl)butanoic acid). This occurs if the lactam hydrolyzes on acidic silica or due to moisture.

Troubleshooting Steps:

  • Avoid Acidic Silica: Use Neutral Alumina or Deactivated Silica (pre-washed with 1% Triethylamine in Hexane).

    • Why: Standard silica is slightly acidic (pH ~5-6), which can catalyze ring opening or cause tailing of the basic lactam nitrogen.

  • Mobile Phase Modifier: Add 0.5% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + TEA).

    • Why: TEA masks silanol groups on the silica surface, preventing irreversible adsorption of the lactam and sharpening the peak shape.

  • Gradient Elution: Start with 100% DCM and gradient to DCM:MeOH (95:5) . The lactam elutes early; the polar amino acid stays on the baseline.

References

  • Synthesis and Structure

    • Fun, H.-K., & Chantrapromma, S. (2010). 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Acta Crystallographica Section E Structure Reports Online. [Link]

    • Note: Provides crystallographic data confirming the envelope conformation and hydrogen bonding networks relevant to recrystalliz
  • Chiral Separation

    • Bielejewska, A. G., et al. (2007). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Journal of Chromatography A. [Link]

    • Note: Establishes the efficacy of amylose-based CSPs for pyrrolidin-2-one deriv
  • General Lactam Synthesis & Purification

    • Ghinet, A., et al. (2012). Studies on pyrrolidinones.[2][3][4][5][6][7] On the synthesis of 5-aryl-2-pyrrolidones. Revue Roumaine de Chimie. [Link]

    • Note: Discusses synthetic routes and purification challenges for 5-aryl-pyrrolidinones.
  • Hydrolysis & Stability

    • Guzmán-López, E., et al. (2024).[8] Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Catalysts. [Link]

    • Note: Relevant for understanding the stability of the lactam ring and potential hydrolysis products.

Sources

Technical Support: Optimization of Reaction Temperature for N-(p-Methoxyphenyl) Lactam Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic-Thermodynamic Balance

The formation of N-(p-methoxyphenyl) (PMP) lactams is a pivotal step in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and various bioactive alkaloids. The p-methoxyphenyl group serves as both a robust handle for functionalization and a "masked" protecting group.

However, the electron-rich nature of the PMP ring introduces a specific thermal sensitivity profile. The core challenge is balancing the activation energy required for C-N bond formation (or cyclization) against the thermal decomposition threshold of the methoxy ether linkage.

  • Optimal Temperature Window: Typically 80°C – 110°C for metal-catalyzed routes; 110°C – 130°C for thermal cyclization.

  • Critical Failure Mode: Temperatures >140°C often trigger O-demethylation (forming phenols) or oxidative quinoid degradation, particularly in the presence of Lewis acids or trace oxygen.

Protocol Selection & Temperature Optimization Matrix

Select your synthesis pathway below to identify the correct thermal parameters.

Method A: Metal-Catalyzed N-Arylation (Buchwald/Goldberg)

Used when attaching the PMP group to an existing lactam ring.

ParameterCopper-Catalyzed (Goldberg)Palladium-Catalyzed (Buchwald)
Target Temp 90°C – 110°C 80°C – 100°C
Catalyst System CuI + Diamine (e.g., DMEDA)Pd(OAc)₂ + Xantphos/BrettPhos
Base K₃PO₄ or Cs₂CO₃Cs₂CO₃ or NaOtBu
Solvent Dioxane, Toluene, or DMFDioxane or Toluene
Thermal Risk High temps (>120°C) cause catalyst aggregation and PMP oxidation.Lower thermal risk, but air sensitivity is critical.
Method B: Intramolecular Thermal Cyclization

Used when closing the ring from a linear N-PMP amino acid precursor.

ParameterAcid-MediatedThermal (Neutral)
Target Temp Reflux (Depends on solvent) 120°C – 140°C
Reagents TsOH or Lewis AcidXylene/Toluene (High Dilution)
Thermal Risk Critical: Acid + Heat (>100°C) rapidly demethylates PMP to phenol.Moderate. Polymerization competes with cyclization.

Troubleshooting Guide (Q&A)

Scenario 1: The "Black Tar" Phenomenon

User Question: "I am running a Cu-catalyzed coupling of


-valerolactam with 4-iodoanisole at 140°C in DMF. The reaction turns black within an hour, and I see complex mixtures on TLC. What is happening?"

Diagnosis: Thermal Decomposition & Oxidative PMP Cleavage.[1] Technical Explanation:

  • Excessive Heat: 140°C is the "legacy" temperature for Ullmann couplings. Modern ligand-accelerated Goldberg reactions do not require this. At >120°C, the electron-rich PMP ring is susceptible to Single Electron Transfer (SET) oxidation, especially if trace oxygen is present, leading to quinone-like polymerization (tar).

  • Solvent Choice: DMF decomposes at high temperatures to dimethylamine, which can poison copper catalysts.

Corrective Protocol:

  • Lower Temperature: Reduce to 100°C .

  • Add Ligand: Use 10-20 mol% N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine. This lowers the activation energy, allowing the reaction to proceed at the lower temperature.

  • Inert Atmosphere: Ensure rigorous argon sparging. The PMP group is an electron donor; it wants to oxidize. Don't let it.

Scenario 2: Stalled Conversion (The "50% Wall")

User Question: "Using Pd-catalyzed arylation (Xantphos/Pd2(dba)3) at 80°C. Conversion stalls at 60% after 12 hours. Adding more catalyst doesn't help."

Diagnosis: Catalyst Deactivation or Product Inhibition.[2] Technical Explanation:

  • Temperature Floor: While 80°C is safer for the PMP group, it may be insufficient to drive the catalytic turnover for sterically hindered lactams.

  • Ligation State: At lower temperatures, Pd-dimers may not fully dissociate into the active monomeric species.

Corrective Protocol:

  • Step-Up Heating: Increase temperature to 100°C .

  • Solvent Switch: Switch from THF (boiling point limit) to 1,4-Dioxane or Toluene .

  • Check Base: Ensure anhydrous Cs₂CO₃ is used. Water (even trace) at 80°C can hydrolyze the lactam or quench the catalyst.

Scenario 3: Unexpected Phenol Formation

User Question: "I am cyclizing a linear N-(p-methoxyphenyl) amino acid using p-TsOH in refluxing toluene. I isolated the lactam, but the NMR shows the methoxy singlet is gone, replaced by a broad OH peak."

Diagnosis: Acid-Catalyzed Demethylation. Technical Explanation: The combination of a strong acid (


-TsOH) and high temperature (110°C) mimics the conditions used for ether cleavage (usually 

or

, but strong organic acids can do it over time on electron-rich rings).

Corrective Protocol:

  • Switch Method: Use a coupling reagent (EDC/NHS or HATU) at Room Temperature to 40°C to close the ring.

  • Buffer the Reaction: If thermal cyclization is required, remove the acid. Use thermal dehydration in Xylene (140°C) with a Dean-Stark trap to remove water, without adding exogenous acid. The PMP group is stable at 140°C in neutral conditions.

Visualizing the Optimization Logic

The following diagram illustrates the decision process for selecting temperature based on the synthetic pathway and risk factors.

OptimizationLogic Start Start: PMP-Lactam Synthesis Method Select Method Start->Method MetalCat Metal-Catalyzed (N-Arylation) Method->MetalCat Intermolecular Thermal Intramolecular Cyclization Method->Thermal Intramolecular LigandCheck Ligand System? MetalCat->LigandCheck AcidCheck Acid Catalyst? Thermal->AcidCheck Cu_Ligand Cu + Diamine LigandCheck->Cu_Ligand Copper Pd_Ligand Pd + Phosphine LigandCheck->Pd_Ligand Palladium Temp_Cu Optimum: 90-110°C (Avoid >120°C) Cu_Ligand->Temp_Cu Temp_Pd Optimum: 80-100°C (Inert Atm Required) Pd_Ligand->Temp_Pd AcidYes Strong Acid (TsOH) AcidCheck->AcidYes Yes AcidNo Neutral/Thermal AcidCheck->AcidNo No Failure FAILURE: Demethylation (Phenol Formation) AcidYes->Failure High T (>100°C) Success_Therm Optimum: 130-140°C (Dean-Stark) AcidNo->Success_Therm

Figure 1: Decision Matrix for Temperature Optimization. Note the critical failure path when combining Acid + Heat.

Standard Operating Procedure (SOP): Copper-Catalyzed PMP-Lactam Formation

Objective: Synthesis of N-(p-methoxyphenyl) lactam via Goldberg reaction. Scale: 1.0 mmol.

  • Charge Reactor: In a glovebox or under Argon, add:

    • Lactam (1.0 equiv)

    • 4-Iodoanisole (1.2 equiv)

    • CuI (5 mol%, 9.5 mg)

    • K₃PO₄ (2.0 equiv, finely ground)

  • Add Ligand/Solvent:

    • Add trans-1,2-cyclohexanediamine (10 mol%) or DMEDA.

    • Add 1,4-Dioxane (2.0 mL, anhydrous).

  • Thermal Cycle:

    • Seal tube.

    • Heat to 95°C (internal temperature).

    • Checkpoint: Monitor by HPLC/TLC at 4 hours.

    • Optimization: If conversion <50%, increase to 105°C. Do not exceed 120°C.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite (removes Cu salts), wash with water.

References

  • Buchwald, S. L., et al. (2002).[3] "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere."[3] Organic Letters.

  • Goldberg, I. (1906). "Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator." Berichte der deutschen chemischen Gesellschaft.
  • Verkade, J. M., et al. (2006).[1] "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group."[1] Tetrahedron Letters. (Details oxidative sensitivity of PMP).

  • Kwong, F. Y., & Buchwald, S. L. (2003). "Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines and Functionalized Aryl Iodides." Organic Letters. (Establishes the 80-100°C window).

  • TCI Chemicals. "p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group." (Technical note on PMP stability).

Sources

Scale-Up Support Center: 5-(4-Methoxyphenyl)pyrrolidin-2-one Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Process Strategy & Route Selection

For the industrial scale-up of 5-(4-Methoxyphenyl)pyrrolidin-2-one , we prioritize the Reductive Cyclization Route (Route A) over the Cyclopropane Donor-Acceptor Route (Route B). While Route B is elegant for academic diversity, Route A utilizes commodity starting materials (Anisole, Succinic Anhydride) and avoids the high-hazard profile of cyclopropane intermediates.

The Industrial Standard: Reductive Cyclization

This process involves two primary chemical transformations:

  • Friedel-Crafts Acylation: Synthesis of the keto-acid intermediate.

  • Reductive Amination-Cyclization: One-pot conversion of the keto-acid to the lactam.

Reaction Scheme Visualization

G Start Anisole + Succinic Anhydride Inter 4-(4-Methoxyphenyl)-4-oxobutanoic Acid (Solid Intermediate) Start->Inter AlCl3, DCM/PhNO2 (Friedel-Crafts) Step2 Reductive Cyclization (H2, NH3, Pd/C) Inter->Step2 Ammonium Formate or NH3/H2 Product This compound (Target Lactam) Step2->Product -H2O (Cyclization)

Figure 1: Preferred industrial synthesis pathway emphasizing the isolation of the stable keto-acid intermediate.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be tightly controlled.

ParameterTarget RangeScientific Rationale
AlCl₃ Stoichiometry 2.1 - 2.2 eq.Excess AlCl₃ is required because the product keto-acid complexes with aluminum, deactivating the catalyst. Risk: <2.0 eq leads to stalled conversion.
Quench Temperature < 10°CThe hydrolysis of the aluminum complex is highly exothermic. High temps during quench cause tarring and colored impurities.
H₂ Pressure 5 - 10 barSufficient pressure is needed to drive the imine reduction, but excessive pressure (>20 bar) risks reducing the anisole ring (demethoxylation or saturation).
Reaction pH (Step 2) 7.0 - 8.0Acidic conditions favor hydrolysis of the imine; highly basic conditions can inhibit the hydrogenation catalyst.

Troubleshooting Guide & FAQs

This section addresses specific "pain points" reported by process chemists during scale-up.

Module A: The Friedel-Crafts Step (Formation of Keto-Acid)

Q1: The reaction mixture solidified effectively stopping the stirrer. How do I prevent this?

  • Diagnosis: The aluminum complex of the product is less soluble than the starting materials, leading to "seizing" of the batch.

  • Solution:

    • Solvent Switch: If using DCM, switch to Nitrobenzene or a DCM/Nitromethane mixture for better solubility of the complex (though Nitrobenzene requires high-vac distillation to remove).

    • Dilution: Increase solvent volume to 10-12 volumes relative to succinic anhydride.

    • Mechanical: Use a high-torque overhead stirrer with an anchor impeller, not a magnetic stir bar.

Q2: My isolated keto-acid is pink/red instead of white. Is this a problem?

  • Diagnosis: Trace aluminum salts or phenolic oxidation products.

  • Impact: These impurities can poison the Pd/C catalyst in the next step.

  • Remedial Action: Recrystallize the intermediate from Toluene or Ethanol/Water (9:1) . Ensure the filter cake is washed thoroughly with dilute HCl (1M) to break any residual Al-complexes.

Module B: The Reductive Cyclization (Lactam Formation)

Q3: I see the open-chain amino acid (4-amino-4-(4-methoxyphenyl)butanoic acid) but no lactam ring closure.

  • Cause: The cyclization step is thermal. If you ran the hydrogenation at room temperature (20-25°C), the amine forms but doesn't cyclize.

  • Fix:

    • Thermal Drive: After H₂ uptake ceases, heat the vessel to 60-70°C for 2-4 hours to drive the dehydration/cyclization.

    • Solvent: Ensure the solvent is dry. Presence of water (from the reaction) inhibits the equilibrium-driven cyclization. Use a Dean-Stark trap if running at atmospheric pressure, or add molecular sieves.

Q4: The reaction stalled, and H₂ uptake stopped prematurely.

  • Cause: Catalyst poisoning.

  • Investigation: Did you use a sulfur-containing solvent or reagent in the previous step? Did you wash the keto-acid with HCl? Chloride ions can inhibit Pd/C.

  • Fix:

    • Wash Intermediate: Ensure the keto-acid is chloride-free (AgNO3 test).

    • Catalyst Spiking: Add fresh catalyst (10% of original loading) to restart.

    • Promoter: Switch to Raney Nickel if Pd/C continues to fail (Raney Ni is more robust against trace poisons but requires higher pressure).

Q5: Impurity Profile: I have 5-10% of the "Over-Reduced" impurity.

  • Identity: 5-(4-Methoxycyclohexyl )pyrrolidin-2-one.

  • Cause: Hydrogenation conditions were too vigorous (High T, High P) or the catalyst was too active.

  • Control:

    • Lower Pressure: Reduce H₂ pressure to 3-5 bar.

    • Catalyst Poisoning: Use Sulfided Platinum on Carbon (Pt(S)/C) which minimizes aromatic ring reduction while reducing the C=N bond.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in the final step.

Troubleshooting Problem Low Yield in Reductive Cyclization Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Amino-Acid Intermediate Present? Check1->Check2 No Action1 Catalyst Poisoning. Check Cl/S levels. Add fresh catalyst. Check1->Action1 Yes Action2 Incomplete Cyclization. Increase Temp to >60°C. Remove Water. Check2->Action2 Yes Action3 Check for Over-reduction (Cyclohexyl impurity). Lower Pressure/Temp. Check2->Action3 No (Unknown Impurities)

Figure 2: Diagnostic logic for resolving yield issues during the reductive cyclization step.

Safety & Compliance (HSE)

  • Aluminum Chloride (AlCl₃): Reacts violently with water releasing HCl gas.

    • Protocol: Always quench into a large excess of ice/water. Scrubber systems must be active to neutralize HCl off-gassing.

  • Hydrogenation:

    • Protocol: Ground all vessels to prevent static discharge. Use nitrogen purging before introducing hydrogen.

    • Critical: Raney Nickel is pyrophoric when dry. Keep it under water/solvent at all times.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones. MDPI. (2022). Describes Lewis acid-catalyzed opening of donor-acceptor cyclopropanes.

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. PubMed Central. (2008). Details the synthesis and crystallographic data of related methoxyphenyl pyrrolidinone derivatives.

  • Hydrogenation Catalysts. TCI Chemicals. Technical brochure on catalyst selection for aromatic vs. carbonyl reduction.

  • Recrystallization Techniques. University of Rochester. Guide on solvent selection for purification of organic solids.

  • Process for preparing 5-vinyl-2-pyrrolidinone. Google Patents. (US4621145A). Describes the reductive amination of oxo-nitriles/acids to lactams using Pd catalysts.

Addressing catalyst poisoning in 5-(4-Methoxyphenyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Preservation in 5-(4-Methoxyphenyl)pyrrolidin-2-one Synthesis

Topic: Addressing Catalyst Poisoning & Deactivation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Hidden" Poison

In the synthesis of This compound , the most common route involves the reductive amination/cyclization of 3-(4-methoxybenzoyl)propionic acid (also known as 4-(4-methoxyphenyl)-4-oxobutanoic acid).[1]

While researchers often blame the hydrogenation catalyst (Pd/C, PtO₂, or Raney Nickel) for stalling, the root cause is frequently upstream.[1] The precursor is typically synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride, mediated by Aluminum Chloride (AlCl₃) .[1]

The Critical Insight: Residual aluminum salts and halides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) from the Friedel-Crafts step are potent catalyst poisons. Even ppm levels of chloride can competitively bind to active Pd/Pt sites, halting the hydrogenation required to form the pyrrolidinone ring.

Diagnostic Hub: Troubleshooting Guide

Identify your issue below to find the corresponding solution.

SymptomProbable CauseVerification TestImmediate Action
Reaction Stalls < 20% Conversion Halide Poisoning (Cl⁻ residues from AlCl₃).[1]Perform Silver Nitrate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) test on feed solution. Precipitate = Cl⁻ present.
Stop reaction. Reprocess starting material (See Protocol A).
Reaction Stalls ~ 50-70% Product Inhibition (Amine poisoning).[1] The amine intermediate binds strongly to the metal surface.Add 1 eq. of Acetic Acid. If rate increases, basicity is the issue.[1]Increase temperature slightly or add mild acid promoter.[1]
Induction Period > 2 Hours Oxidized Catalyst Surface or Trace Sulfur.[1]Pre-reduce catalyst in solvent under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

for 30 mins before adding substrate.
Implement catalyst pre-activation step.
Loss of Methoxy Group Over-Hydrogenation (Hydrogenolysis).[1]Check LCMS for phenol byproduct (Mass -14).[1]Switch from Pd/C to Pt/C or lower the reaction temperature.

Mechanism of Failure: Competitive Adsorption[1]

To understand why your reaction failed, you must visualize the catalyst surface. Halides are not just impurities; they are "spectator" ligands that occupy the active sites needed for hydrogen activation.[1]

CatalystPoisoning Cat Pd Active Site H2 H2 Molecule H2->Cat Required Adsorption Substrate Keto-Acid Precursor Substrate->Cat Required Coordination Poison Chloride Ion (Cl-) Poison->Cat Strong Binding (Blockage)

Figure 1: Mechanism of Competitive Adsorption.[1] Chloride ions (red) from upstream processing bind irreversibly to Palladium sites, preventing Hydrogen (blue) and Substrate (green) access.[1]

Corrective Protocols

Protocol A: De-Halogenation of the Precursor (Mandatory)

Use this protocol if your starting material was made via AlCl₃ mediated Friedel-Crafts.[1]

Objective: Reduce residual Chloride content to < 10 ppm.

  • Dissolution: Dissolve the crude 3-(4-methoxybenzoyl)propionic acid in Ethyl Acetate (not DCM, as we want to avoid halogenated solvents).

  • Acid Wash: Wash the organic layer 2x with 1M HCl .[1][2]

    • Why? This breaks up any residual Aluminum-Organic complexes.[1]

  • Water Wash: Wash 3x with deionized water.[1]

  • The Chelating Wash (Crucial): Wash 1x with 5% EDTA disodium salt solution (pH adjusted to ~8-9).[1]

    • Why? EDTA sequesters leached Aluminum ions that can trap chlorides in the organic phase.[1]

  • Final Rinse: Wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Dissolve a small sample in water/methanol and add a drop of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . The solution must remain clear.
    
Protocol B: Catalyst Selection & Optimization

If the precursor is clean, optimize the catalytic system.[1]

ParameterRecommendationRationale
Catalyst 5% Pt/C (Sulfided) or Rh/C Platinum is less prone to poisoning by amines than Palladium.[1] Sulfided variants resist sulfur poisoning.[3]
Solvent Methanol or Acetic Acid Protic solvents facilitate the proton transfer required for imine reduction.[1] Acetic acid prevents amine inhibition.[1]
Pressure 5 - 10 bar (70-145 psi) Higher pressure helps displace competitive inhibitors (poisons) from the surface.[1]
Temp 50°C - 60°C Sufficient to overcome activation energy but low enough to prevent demethoxylation.[1]

Interactive Troubleshooting Logic

Follow this decision tree to resolve active reaction failures.

TroubleshootingTree Start Reaction Stalled/Failed CheckCl Step 1: Check Precursor for Cl- (AgNO3 Test) Start->CheckCl Cl_Pos Positive (Precipitate) CheckCl->Cl_Pos Cl detected Cl_Neg Negative (Clear) CheckCl->Cl_Neg Clean Action_Wash Action: Reprocess Precursor (See Protocol A) Cl_Pos->Action_Wash CheckSolvent Step 2: Check Solvent System Cl_Neg->CheckSolvent Is_Acidic Is Acid Present? CheckSolvent->Is_Acidic No_Acid No (Neutral pH) Is_Acidic->No_Acid Yes_Acid Yes (Acetic/HCl) Is_Acidic->Yes_Acid Action_AddAcid Action: Add 1-2 eq. Acetic Acid (Prevents Amine Poisoning) No_Acid->Action_AddAcid CheckCat Step 3: Evaluate Catalyst Yes_Acid->CheckCat Action_ChangeCat Action: Switch to Pt/C (Higher Poison Resistance) CheckCat->Action_ChangeCat

Figure 2: Logical workflow for diagnosing catalyst deactivation during pyrrolidinone synthesis.

FAQ: Expert Insights

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but with caveats. Raney Nickel is excellent for the reductive cyclization of nitro-esters. However, it is pyrophoric and sensitive to the water content.[1] If you use Ra-Ni, ensure it is washed thoroughly with water and then the reaction solvent (e.g., Ethanol) to remove the alkaline storage medium, which can hydrolyze your ester/amide intermediate prematurely.[1]

Q: Why is my methoxy group disappearing? A: You are seeing hydrogenolysis .[1] This happens if the catalyst is too active (e.g., Pd/C at >80°C) or if the reaction runs too long after the hydrogen uptake ceases. To fix this, switch to a less active metal for aryl-ether cleavage, such as Platinum (Pt) or Rhodium (Rh) , or simply stop the reaction immediately upon theoretical H₂ uptake.[1]

Q: My reaction works on 1g scale but fails on 100g. Why? A: This is a classic heat/mass transfer issue. Hydrogenation is exothermic.[1] On a larger scale, the heat accumulation can cause local "hot spots" on the catalyst surface, leading to sintering (deactivation) or side reactions.[1]

  • Fix: Ensure vigorous stirring (gas-liquid mass transfer is rate-limiting) and use active cooling to maintain the internal temperature strictly at 50°C.

References

  • C

    • Title: Catalyst poisoning - Wikipedia[1]

    • Source: Wikipedia[1]

    • URL:[Link][1]

    • Relevance: Foundational understanding of how halides and sulfur deactivate Pd/Pt surfaces.[1]

  • Synthesis of 3-(4-Methoxybenzoyl)propionic acid

    • Title: 3-(4-Methoxybenzoyl)propionic acid - PMC[1][4]

    • Source: National Institutes of Health (NIH)[1]

    • URL:[Link]

    • Relevance: Confirms the structure and synthesis of the key precursor via Friedel-Crafts, highlighting the source of AlCl₃ contamin
  • Removal of Aluminum Chloride

    • Title: Removal of Aluminum Chloride Catalyst[5][6]

    • Source: BenchChem Technical Support[1][2]

    • Relevance: Provides the basis for the "Chelating Wash" protocol to remove upstream poisons.
  • Catalytic Reductive Amin

    • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds[7]

    • Source: Frontiers in Chemistry
    • URL:[Link]

    • Relevance: Validates the "Nitro-to-Amine" cascade cyclization pathway and c

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 5-(4-Methoxyphenyl)pyrrolidin-2-one Content Type: Publish Comparison Guide

Executive Summary

This compound (often referred to as the cyclic metabolite of Aniracetam or N-anisoyl-GABA) presents a unique challenge in analytical chemistry due to its structural similarity to its regioisomer, 1-(4-methoxyphenyl)pyrrolidin-2-one.

This guide provides a comparative analysis of ionization techniques (ESI vs. EI) and establishes a definitive fragmentation logic to distinguish this compound from its structural analogs. The data presented here is synthesized from high-resolution mass spectrometry (HRMS) behaviors of


-lactams and validated metabolic pathway analysis.
Comparative Analysis: Ionization Techniques

For the comprehensive characterization of this compound (


, MW 191.23), the choice of ionization method dictates the depth of structural insight.
Comparison Table: EI vs. ESI Performance
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Observed

(m/z 191) - often weak

(m/z 192) - dominant
Key Application Structural fingerprinting; Library matching (NIST)Pharmacokinetics; Trace detection in bio-fluids
Fragmentation Richness High: Extensive in-source fragmentation.Tunable: Requires MS/MS (CID/HCD) to generate fragments.
Differentiation Power Excellent for distinguishing isomers via "fingerprint" ions below m/z 100.Excellent for precursor selection and background noise reduction.
Deep Dive: Fragmentation Pathways (ESI-MS/MS)

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the protonated molecule (


) at m/z 192  serves as the precursor. The fragmentation is driven by the stability of the anisyl moiety and the lability of the lactam ring.
Mechanistic Logic
  • Lactam Ring Opening: The protonated amide nitrogen facilitates ring opening or loss of small neutrals.

  • Neutral Losses:

    • Loss of

      
       (17 Da):  Unique to the 5-substituted isomer (where N is unsubstituted).
      
    • Loss of CO (28 Da): Characteristic of cyclic ketones/lactams.

  • Charge Retention: The positive charge strongly favors the resonance-stabilized 4-methoxybenzyl carbocation (tropylium derivative).

Key Diagnostic Ions (ESI +)
m/z (Fragment)IdentityMechanismSignificance
192.10

Protonation on Carbonyl OPrecursor Ion
175.07

DeaminationCritical: Distinguishes from N-substituted analogs.
164.10

Ring ContractionCommon lactam behavior.
135.08

Ethyl-anisole cationCleavage of the pyrrolidine ring.
121.06

Methoxybenzyl cationBase Peak: Highly stable resonance structure.
Visualization: ESI Fragmentation Pathway

ESI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 192 Ion175 Deamination Product [M+H - NH3]+ m/z 175 Precursor->Ion175 - NH3 (17 Da) (Specific to N-H lactams) Ion164 Ring Contraction [M+H - CO]+ m/z 164 Precursor->Ion164 - CO (28 Da) Ion135 Ethyl-anisole Cation m/z 135 Precursor->Ion135 Ring Cleavage Ion121 Base Peak (Methoxybenzyl Cation) m/z 121 Ion164->Ion121 Further Degradation Ion135->Ion121 - CH2

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound. The loss of ammonia (m/z 175) is a key differentiator.

Structural Discrimination: The "Alternative" Challenge

The primary alternative/confounder for this molecule is its regioisomer: 1-(4-methoxyphenyl)pyrrolidin-2-one (the N-aryl isomer).

Differentiation Protocol:

Feature5-(4-Methoxyphenyl)... (Target)1-(4-Methoxyphenyl)... (Isomer)
Structure Aryl group on C5; Nitrogen is Free (N-H) Aryl group on N1; Nitrogen is blocked
Key Loss (ESI) Loss of

(m/z 175)
observed.
No loss of

possible.
Base Peak m/z 121 (Methoxybenzyl)m/z 134/135 (N-aryl retention)
Retention Time (RP-LC) Generally elutes earlier (More polar due to N-H H-bonding).Generally elutes later (Less polar).
Experimental Protocols

To replicate these results, use the following self-validating workflows.

Protocol A: LC-ESI-MS/MS (Quantitative/Qualitative)

Best for: Biological matrices, metabolite identification.

  • Sample Prep: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid to 1 µg/mL.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (Generic Q-TOF/Orbitrap):

    • Mode: Positive ESI (

      
      ).
      
    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 320°C.

    • Collision Energy (CE): Ramp 15–35 eV (Crucial to observe both m/z 175 and m/z 121).

Protocol B: GC-EI-MS (Structural Confirmation)

Best for: Purity analysis, synthesis verification.

  • Derivatization (Optional but Recommended):

    • The N-H group can cause tailing. Silylation with BSTFA/TMCS (99:1) at 60°C for 30 mins will replace the H with TMS (+72 Da).

    • Target Ion Shift: Molecular ion moves from 191

      
       263.
      
  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source: 230°C.

    • Energy: 70 eV.[1]

Visualization: Experimental Workflow

Workflow Sample Sample (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC Source ESI Source (+3.5 kV) LC->Source Q1 Q1 Filter Select m/z 192 Source->Q1 Cell Collision Cell (N2 Gas, 15-35 eV) Q1->Cell Detector Detector Record Fragments Cell->Detector

Figure 2: Linear workflow for LC-MS/MS analysis targeting the m/z 192 precursor.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122173, 5-(4-Methoxyphenyl)-2-pyrrolidinone. Retrieved from [Link]

  • Mohammat, M. F., et al. (2009). 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Acta Crystallographica Section E. (Structural confirmation of the 5-aryl scaffold). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 5-Methyl-2-pyrrolidinone (Analogous Fragmentation Logic). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones and lactams by electrospray ionization tandem mass spectrometry.[2] International Journal of Mass Spectrometry.[2] (Establishes CO vs NH3 loss rules). Retrieved from [Link]

Sources

Comparative Bioactivity Guide: Pyrrolidin-2-one vs. 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the fundamental scaffold Pyrrolidin-2-one (2-Pyrrolidone) and its functionalized derivative 5-(4-Methoxyphenyl)pyrrolidin-2-one .

The analysis focuses on the transition from a passive solvent/excipient role to an active pharmacological agent, driven by the structural modification at the C5 position.

Executive Summary: Scaffold vs. Lead

In medicinal chemistry, Pyrrolidin-2-one represents a "privileged scaffold"—a core structure capable of serving as a ligand for diverse biological targets. However, in its unsubstituted form, it is primarily a polar solvent with minimal specific bioactivity.

This compound represents a "lead optimization" of this scaffold. The introduction of the p-methoxyphenyl group at the C5 position fundamentally alters the physicochemical profile, conferring lipophilicity and enabling specific hydrophobic interactions (e.g.,


-stacking) within receptor binding pockets. This modification shifts the molecule's utility from a general solvent to a potential GABA-ergic modulator , antimicrobial agent , or cytotoxic intermediate .
Key Differentiators
FeaturePyrrolidin-2-oneThis compound
Primary Role Solvent, Excipient, MonomerBioactive Lead, Prodrug, Intermediate
Lipophilicity (LogP) -0.71 (Hydrophilic)~1.52 (Lipophilic)
BBB Permeability Low (Passive diffusion limited)Moderate-High (Enhanced lipophilicity)
Target Class Non-specific (weak GABA mimic)Specific (GABA-T, Antimicrobial, Cytotoxic)
Metabolic Fate Ring opening to GABARing opening to 4-amino-4-arylbutyric acid

Chemical & Physical Properties Profile

The addition of the methoxyphenyl group significantly increases the molecular weight and lipophilicity, moving the compound into a more "drug-like" space (Lipinski's Rule of 5 compliant).

PropertyPyrrolidin-2-oneThis compoundImpact on Bioactivity
Molecular Weight 85.11 g/mol 191.23 g/mol Increased van der Waals contacts in binding sites.
LogP (Predicted) -0.71~1.5 - 1.8Critical: Enables passive transport across the Blood-Brain Barrier (BBB) and cell membranes.
Topological PSA 29.1 Ų38.3 ŲRemains well within the range for CNS penetration (<90 Ų).
H-Bond Donors 11Preserved NH donor for key receptor anchoring.
H-Bond Acceptors 12Added methoxy oxygen allows for additional H-bond interactions.

Pharmacological Profiles & Mechanism of Action

A. Pyrrolidin-2-one: The Passive Baseline
  • Endogenous Role: 2-Pyrrolidone is a cyclized lactam of GABA (gamma-aminobutyric acid). It exists in equilibrium with GABA in certain tissues but generally exhibits weak pharmacological activity.

  • Toxicity: Its primary bioactivity profile is related to solvent toxicity at high doses. It serves as a negative control in bioassays involving its derivatives.

  • Mechanism: Weak affinity for GABA receptors; acts primarily as a polar head group in larger drug molecules (e.g., Piracetam).

B. This compound: The Active Agent

This derivative is structurally analogous to Vigabatrin (5-vinyl-pyrrolidin-2-one), a known anti-epileptic drug. The C5 substitution is critical because it corresponds to the


-carbon of the ring-opened amino acid.
1. GABA-Transaminase (GABA-T) Inhibition Potential

The C5-substituted pyrrolidinones function as "mechanism-based inactivators" or competitive inhibitors of GABA-T.

  • Mechanism: The lactam ring can hydrolyze (in vivo or enzymatically) to form 4-amino-4-(4-methoxyphenyl)butyric acid .

  • Analogy: Similar to how Vigabatrin inhibits GABA-T to increase brain GABA levels, the 5-aryl derivative occupies the substrate binding site. The bulky p-methoxyphenyl group mimics the side chains of aromatic amino acids, potentially altering selectivity toward specific transaminase isoforms.

2. Antimicrobial & Cytotoxic Activity

Experimental data suggests that 5-aryl-pyrrolidinones possess intrinsic cytotoxicity and antimicrobial properties.

  • Cytotoxicity: 5-benzyl analogs have shown IC50 values in the range of 2.8 - 8.3 µg/mL against HepG2 (liver cancer) cell lines [Reference 2]. The 4-methoxyphenyl group is expected to modulate this potency via electronic effects (donating electron density to the phenyl ring).

  • Antimicrobial: The lipophilic aryl tail facilitates penetration of bacterial cell walls, while the lactam head group may interfere with peptidoglycan synthesis or specific bacterial enzymes [Reference 4].

Visualizing the Mechanism (SAR & Hydrolysis)

The following diagram illustrates the structural relationship and the metabolic activation pathway (Prodrug concept).

BioactivityPathways Pyrrolidone Pyrrolidin-2-one (Solvent / Scaffold) MethoxyDeriv 5-(4-Methoxyphenyl) pyrrolidin-2-one (Lipophilic Lead) Pyrrolidone->MethoxyDeriv C5 Arylation (+LogP, +Affinity) RingOpen Hydrolysis (In Vivo / Enzymatic) MethoxyDeriv->RingOpen Metabolism Target2 Bacterial Membrane Disruption MethoxyDeriv->Target2 Direct Lipophilic Interaction ActiveMetabolite 4-Amino-4-(4-methoxyphenyl) butyric acid (GABA Analog) RingOpen->ActiveMetabolite Prodrug Activation Target1 GABA-T Inhibition (Anticonvulsant) ActiveMetabolite->Target1 Substrate Mimicry

Caption: Structural evolution from the inert pyrrolidone scaffold to the active 5-aryl derivative and its dual mechanism of action (direct binding vs. prodrug hydrolysis).[1]

Experimental Methodologies

To objectively compare these compounds, the following protocols are recommended. These are designed to validate the "lipophilic efficiency" and specific biological targeting of the methoxyphenyl derivative.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Determine if the C5-aryl modification confers antiproliferative activity.

  • Cell Lines: HepG2 (Liver carcinoma) and HUVEC (Healthy control).

  • Preparation:

    • Dissolve This compound in DMSO (Stock: 10 mM).

    • Dissolve Pyrrolidin-2-one in PBS (Stock: 10 mM) - Note solvent difference due to polarity.

  • Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) for 48 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

    • Expected Result: Pyrrolidin-2-one should show IC50 > 1000 µM (non-toxic). The methoxyphenyl derivative is expected to show IC50 < 50 µM.

Protocol B: GABA-Transaminase (GABA-T) Inhibition Screen

Objective: Assess the potential of the derivative to mimic Vigabatrin.

  • Enzyme Source: Purified Porcine Brain GABA-T.

  • Substrates: GABA (2 mM),

    
    -Ketoglutarate (2 mM).
    
  • Inhibitor: Pre-incubate enzyme with This compound (100 µM) for 30 mins.

  • Assay: Measure the formation of succinic semialdehyde (coupled to NAD+ reduction) at 340 nm.

  • Control: Run parallel with Vigabatrin (Positive Control) and Pyrrolidin-2-one (Negative Control).

Synthesis of the Active Derivative

For researchers needing to synthesize the material for verification, the Reductive Amination/Cyclization route is the industry standard for 5-substituted pyrrolidinones.

  • Starting Material: 4-(4-Methoxyphenyl)-4-oxobutanoic acid (or its ester).

  • Reagent: Ammonium formate or Ammonia/H2.

  • Catalyst: Pd/C or Raney Nickel.

  • Conditions: High pressure hydrogenation (50 psi) at 80°C.

  • Mechanism: The keto-acid is converted to the imine, reduced to the amine, and spontaneously cyclizes to form the lactam ring [Reference 1].

References

  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Related Analogues. BenchChem Guides. Link

  • Streptomyces Research Group. (2014). Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces. PMC. Link

  • University of Technology. (2020).[2] Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science.[2] Link

  • Pharmazie. (1992).[3][4] Synthesis and antimicrobial activity of new 5-aryl-2-hydroxy-3(2H)-pyrrolinone derivatives. PubMed.[2] Link

  • National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Frontiers in Pharmacology. Link

Sources

Validating Purity of 5-(4-Methoxyphenyl)pyrrolidin-2-one: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Methoxyphenyl)pyrrolidin-2-one is a critical pharmacophore often utilized in the synthesis of GABA uptake inhibitors and tetramic acid derivatives. Its structural integrity—specifically the positioning of the methoxyphenyl group relative to the lactam ring—is paramount for biological activity.

While HPLC-UV is the industrial workhorse for assay potency, it frequently fails to detect trace co-eluting regioisomers (e.g., 4-substituted analogs) or non-chromophoric synthetic byproducts. This guide validates a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow that offers superior specificity and sensitivity. We compare this approach against HPLC-UV and GC-MS, providing a self-validating protocol compliant with ICH Q2(R1) standards.

Comparative Analysis: Why LC-MS?

The primary challenge in validating this compound is distinguishing the target molecule from its positional isomers and unreacted starting materials (e.g., 4-methoxyaniline derivatives).

Technology Comparison Matrix
FeatureLC-MS (Proposed) HPLC-UV (Traditional) GC-MS
Primary Detection Mass-to-Charge (

)
UV Absorbance (

)
Volatility &

Specificity High: Resolves co-eluting peaks via mass extraction.Moderate: Relies solely on retention time (

).
High: But requires derivatization for polar lactams.
Sensitivity (LOD) < 1 ng/mL (Trace impurity detection)~100 ng/mL~10 ng/mL
Suitability Ideal for polar, non-volatile lactams.Good for bulk purity assay (>98%).Poor for thermally labile amides.
Throughput High (5-10 min runs).Moderate (15-30 min runs).Low (Sample prep intensive).
Decision Logic

Choose LC-MS when:

  • You must quantify impurities < 0.1% (ICH threshold).

  • The synthesis route produces regioisomers (e.g., 3- vs 5-substituted rings) that have identical UV spectra.

  • You require structural confirmation of "unknown" peaks.

Choose HPLC-UV when:

  • You are performing routine release testing of established, high-purity batches.

  • Budget constraints preclude mass spectrometry.

Experimental Protocol: Validated LC-MS Method

This protocol is designed to be self-validating . The use of a specific mobile phase modifier (Formic Acid) ensures stable ionization, while the column choice targets the aromatic selectivity required for the methoxyphenyl group.

Materials & Reagents[1]
  • Analyte: this compound (Reference Standard >99.0%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water (

    
    ).
    
  • Modifier: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.0).

  • Column: C18 with Phenyl-Hexyl end-capping (e.g., 2.1 x 100 mm, 1.8 µm) to maximize

    
     interactions with the methoxy-benzene moiety.
    
Chromatographic Conditions (LC)
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2.0 µL

  • Mobile Phase A: Water + 0.1% Formic Acid[1][2][3]

  • Mobile Phase B: ACN + 0.1% Formic Acid

Gradient Profile:

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Sample Loading
6.0 95 Elution of Impurities
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Conditions (MS)
  • Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive (+ve) Mode. Rationale: The amide nitrogen is readily protonated

    
    .
    
  • Scan Type: Full Scan (

    
     100–600) for purity profiling; SIM (Selected Ion Monitoring) at 
    
    
    
    192.1 (approx) for quantitation.
  • Gas Temp: 350°C

  • Capillary Voltage: 3500 V

Validation Workflow (ICH Q2)

The following diagram illustrates the logical flow for validating this method, ensuring that every result is statistically defensible.

ValidationWorkflow Start Start Validation SysSuit System Suitability (RSD < 2% for 5 inj) Start->SysSuit SysSuit->Start Fail (Check Column/Pump) Specificity Specificity Test (Blank vs. Sample vs. Spiked) SysSuit->Specificity Pass Specificity->Start Fail (Modify Gradient) Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Linear Response Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: Step-by-step ICH Q2(R1) validation workflow. Green nodes represent core analytical performance metrics.

Key Validation Data (Simulated)
ParameterAcceptance CriteriaTypical LC-MS ResultStatus
Specificity No interference in blank; Peak Purity > 99%No co-elution; MS spectra purePASS
Linearity


(Range: 10–1000 ng/mL)
PASS
Precision RSD

2.0% (n=6)
RSD = 0.8%PASS
Accuracy Recovery 98.0% – 102.0%Mean Recovery = 99.4%PASS
LOQ S/N

10
0.5 ng/mLPASS

Results & Discussion

Interpretation of Mass Spectra

In ESI+ mode, this compound (MW ~191.2 g/mol ) yields a dominant protonated molecular ion


.
  • Parent Ion:

    
     192.2
    
  • Fragmentation: Higher collision energies (CID) typically yield fragments corresponding to the loss of the methoxy group (

    
     161) or ring opening.
    
  • Impurity Identification: Common synthetic impurities such as 4-methoxyaniline will appear at distinct

    
     (e.g., 124.1), allowing for simultaneous quantification without complete chromatographic resolution.
    
Causality of Method Choice

The choice of a Phenyl-Hexyl or C18 column is critical. The methoxyphenyl group is hydrophobic and aromatic. A standard C18 column interacts via hydrophobic forces, but a Phenyl-Hexyl column adds


 interactions, which significantly improves the separation of the target compound from potential regioisomers (e.g., where the methoxyphenyl group is at position 3 or 4 of the pyrrolidone ring). These isomers have identical mass but different electron densities, making the stationary phase choice the "causal" factor for specificity.
Comparative Decision Tree

DecisionTree Question Goal of Analysis? Routine Routine QC (High Purity >99%) Question->Routine Impurity Impurity Profiling (<0.1% detection) Question->Impurity Structure Unknown Peak ID Question->Structure HPLC HPLC-UV (Cost-Effective) Routine->HPLC LCMS LC-MS (ESI+) (High Sensitivity) Impurity->LCMS HRMS LC-HRMS (Q-TOF) (Exact Mass) Structure->HRMS

Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5] [Link]

  • MDPI. Development and Validation of Analytical HPLC Methods for Peptide/Lactam Derivatives. (2022).[6] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for this compound.[Link]

Sources

Spectroscopic Profiling: 5-(4-Methoxyphenyl)pyrrolidin-2-one vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

In the development of GABA-T inhibitors and nootropic agents, the


-lactam (pyrrolidin-2-one) scaffold is ubiquitous. However, the precise structural characterization of 5-(4-Methoxyphenyl)pyrrolidin-2-one  (Compound A ) is frequently complicated by the presence of its positional isomer, 1-(4-Methoxyphenyl)pyrrolidin-2-one  (Compound B ), and related metabolic analogs like 5-Phenylpyrrolidin-2-one  (Compound C ).

This guide provides a definitive spectroscopic framework to distinguish the C5-substituted target from its N-substituted isomers and des-methoxy analogs. By synthesizing data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), we establish a self-validating protocol for structural verification.

The Core Challenge: C5 vs. N1 Substitution

The primary synthetic pitfall involves the ambiguity in cyclization regioselectivity. Depending on the starting material (e.g.,


-amino acids vs. succinic anhydride derivatives), the 4-methoxyphenyl group may incorporate at the nitrogen (N1) or the gamma-carbon (C5). Misidentification leads to erroneous pharmacological data, as N-substituted lactams (like Aniracetam) possess distinct pharmacokinetic profiles compared to C-substituted variants.

Comparative Structural Analysis

The following table summarizes the key physicochemical and spectroscopic differentiators between the target and its primary analogs.

FeatureTarget: this compound Isomer: 1-(4-Methoxyphenyl)pyrrolidin-2-one Analog: 5-Phenylpyrrolidin-2-one
Substitution Site C5 (Chiral Center) N1 (Achiral) C5 (Chiral Center)
Electronic Effect Electron-Donating (OMe) on PhenylElectron-Donating (OMe) on N-PhenylNeutral Phenyl Ring
Key

H NMR Signal

4.6–4.8 ppm (t/dd, 1H, H5)

3.7–3.9 ppm (t, 2H, N-CH

)

4.7 ppm (t, 1H, H5)
N-H Signal Present (

6.0–8.5 ppm)
Absent Present
IR (Lactam C=O) ~1690–1705 cm

~1680–1690 cm

~1700 cm

IR (N-H Stretch) 3200–3400 cm

(Broad)
Absent 3200–3400 cm

Mass Spec (Base) m/z 191 [M+H]

m/z 191 [M+H]

m/z 161 [M+H]

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H NMR)

The definitive identification relies on the H5 proton .

  • Target (C5-Substituted): The proton at position 5 is benzylic and adjacent to the lactam nitrogen. It appears as a distinct triplet or doublet of doublets (depending on ring puckering) in the 4.6–4.8 ppm range. The integration value is exactly 1H .

  • Isomer (N-Substituted): This molecule lacks a C5 chiral center. Instead, the protons adjacent to the nitrogen (N-CH

    
    ) appear as a triplet further upfield, typically 3.7–3.9 ppm , with an integration of 2H .
    
  • Aromatic Region: The p-methoxy group creates a classic AA'BB' system. In the target, the ortho-protons (relative to the pyrrolidinone ring) are shielded by the electron-rich methoxy group at the para-position, appearing around 6.9 ppm , while the meta-protons appear near 7.2 ppm .

B. Infrared Spectroscopy (IR)

IR serves as the rapid "Go/No-Go" checkpoint during synthesis.

  • Diagnostic Band: The presence of a broad absorption band between 3200–3400 cm

    
      confirms the presence of a free N-H bond, characteristic of the 5-substituted target.
    
  • Validation: If this band is absent, the reaction likely produced the N-substituted isomer (tertiary amide) or the starting material failed to cyclize.

C. Mass Spectrometry (MS)

While both isomers share the same molecular weight (MW 191.2), their fragmentation pathways differ:

  • Target: Fragmentation often involves the loss of the p-methoxyphenyl group or ring opening via retro-aldol-like mechanisms.

  • Analog (5-Phenyl): Shows a similar pattern shifted by -30 Da (loss of OMe).

  • Differentiation: High-resolution MS (HRMS) combined with MS/MS is required to distinguish the isomers based on the stability of the resulting tropylium-like ions.

Experimental Protocol: Synthesis & Validation Workflow

This protocol outlines a self-validating synthesis of the target, designed to minimize N-isomer formation.

Step 1: Precursor Selection

Use 4-(4-methoxyphenyl)-4-oxobutanoic acid (or related


-keto acid) as the starting material. Avoid direct alkylation of pyrrolidinone with aryl halides, which favors N-substitution.
Step 2: Reductive Amination / Cyclization
  • Reagents: Ammonium formate (source of NH

    
    ) and Pd/C or Raney Nickel.
    
  • Conditions: Reflux in ethanol or high-pressure hydrogenation.

  • Mechanism: The ketone forms an imine, which is reduced to the amine and spontaneously cyclizes to the lactam.

Step 3: Purification & Validation (The "Self-Validating" Loop)
  • TLC: Elute with 5% MeOH in DCM. The N-substituted isomer is typically less polar (higher R

    
    ) than the C5-substituted target (due to H-bonding capability of N-H).
    
  • Checkpoint: Isolate the lower R

    
     spot.
    
  • Confirm: Run IR immediately. No N-H peak = Failed Batch.

Visualizing the Decision Logic

The following diagram illustrates the spectroscopic decision tree for identifying the correct compound from a crude reaction mixture.

Spectroscopic_Logic Start Crude Reaction Product (MW 191.2) IR_Check Step 1: IR Spectroscopy Check 3200-3400 cm⁻¹ Start->IR_Check NH_Present Band Present (N-H) IR_Check->NH_Present Pass NH_Absent Band Absent IR_Check->NH_Absent Fail NMR_Check Step 2: ¹H NMR (CDCl₃) Analyze 3.5 - 5.0 ppm Region NH_Present->NMR_Check Isomer_N Identify: N-Substituted Isomer 1-(4-Methoxyphenyl)... NH_Absent->Isomer_N Signal_H5 Signal: 1H Triplet/dd @ 4.6-4.8 ppm NMR_Check->Signal_H5 Signal_NCH2 Signal: 2H Triplet @ 3.7-3.9 ppm NMR_Check->Signal_NCH2 Analog_Check Check Aromatic Region (AA'BB' Pattern?) Signal_H5->Analog_Check Signal_NCH2->Isomer_N Misidentified Target_Confirm CONFIRMED TARGET This compound Analog_Check->Target_Confirm Yes (p-OMe present)

Figure 1: Spectroscopic decision tree for differentiating C5-substituted lactams from N-substituted isomers.

Synthesis Pathway & Isomer Control

Understanding the origin of the isomers is crucial for process control.

Synthesis_Pathway KetoAcid γ-Keto Acid (4-Aryl-4-oxobutanoic acid) Imine Intermediate: Cyclic Imine / Enamine KetoAcid->Imine + NH3 / H2 Succinic Succinic Anhydride + Anisole Succinic->KetoAcid Friedel-Crafts Isomer ISOMER (N-Sub) Kinetic/Wrong Reagent (via N-Alkylation) Succinic->Isomer + p-Anisidine (Direct Amidation) Target TARGET (C5-Sub) Thermodynamic Product (via Reductive Amination) Imine->Target Reduction

Figure 2: Synthetic divergence showing how precursor choice dictates regioselectivity (C5 vs N1).

References

  • Synthesis and Crystallography of 5-Aryl-pyrrolidinones: Title: 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Source: National Institutes of Health (PMC). URL:[Link] Note: Provides crystallographic evidence of the C5-substituted envelope conformation and H-bonding networks.

  • Multicomponent Synthesis of Pyrrolidinones: Title: Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Source: National Institutes of Health (PMC). URL:[Link] Note: Discusses the differentiation of pyrrolidinones from furanones using MS and NMR.

  • Spectroscopic Characterization of 5-Substituted Analogs: Title: Synthesis, Characterization and Biological Activity of 5-(Hydroxymethyl) Pyrrolidin-2-One. Source: ResearchGate.[1] URL:[Link] Note: Offers comparative NMR data for the pyrrolidinone ring system.

  • Biological Activity of Pyrrolidinone Derivatives: Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: MDPI (Molecules). URL:[Link] Note:[2][3][4] Validates the pharmacological relevance of the 5-oxopyrrolidine scaffold.

Sources

Comparative study of lactam ring stability in p-methoxyphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Lactam Ring Stability in p-Methoxyphenyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Electronic Advantage

In the design of


-lactam antibiotics and synthetic intermediates, the stability of the azetidin-2-one ring is a critical parameter governing both shelf-life and in vivo pharmacokinetics. This guide analyzes the stability profile of N-(p-methoxyphenyl) (PMP) lactams compared to their unsubstituted and electron-deficient counterparts.

Experimental evidence and physical organic principles demonstrate that the PMP group acts as a stabilizing modulator . Through mesomeric electron donation (+M effect), the p-methoxy substituent reduces the electrophilicity of the lactam carbonyl, significantly extending half-life (


) under alkaline conditions compared to N-phenyl or N-(p-nitrophenyl) analogues. This guide provides the mechanistic grounding, comparative data, and validated protocols for assessing these stability metrics in your own laboratory.

Mechanistic Foundation: Substituent Effects on Hydrolysis

The primary degradation pathway for N-aryl


-lactams in aqueous media is nucleophilic attack at the carbonyl carbon (alkaline hydrolysis) or N-protonation followed by ring opening (acid hydrolysis).
The p-Methoxyphenyl (PMP) Effect

The stability of PMP-lactams is governed by the Hammett linear free-energy relationship. The p-methoxy group is a strong Electron Donating Group (EDG) with a Hammett constant (


) of -0.27 .
  • Resonance Stabilization: The lone pair on the methoxy oxygen donates electron density into the phenyl ring, which is conjugated with the lactam nitrogen.

  • Reduced Electrophilicity: This increased electron density is transmitted to the lactam nitrogen, reducing the inductive withdrawal from the carbonyl carbon.

  • Outcome: The carbonyl carbon becomes less electrophilic, raising the activation energy (

    
    ) for nucleophilic attack by hydroxide ions (
    
    
    
    ).
Comparative Pathway Analysis
  • PMP Derivatives (EDG): Slower

    
     for alkaline hydrolysis; enhanced stability.
    
  • Nitro Derivatives (EWG): Strong electron withdrawal (

    
    ) increases carbonyl electrophilicity; rapid ring opening.
    
Visualization: Hydrolysis Mechanism & Electronic Modulation

The following diagram illustrates the nucleophilic attack pathway and how the PMP group retards this process via electronic shielding.

HydrolysisMechanism cluster_comparison Substituent Impact on Rate (k) PMP p-Methoxyphenyl (PMP) (+M Effect / EDG) Lactam N-Aryl Beta-Lactam (Ground State) PMP->Lactam Donates e- density Stabilizes C=O TS Tetrahedral Transition State (High Energy) Lactam->TS + OH- (RDS) High Barrier for PMP Product Ring-Opened Amino Acid/Amide TS->Product C-N Bond Cleavage Comp Rate Order: p-NO2 (Fastest) > H > p-OMe (Slowest)

Caption: Mechanistic pathway of alkaline hydrolysis showing the stabilizing resonance effect of the PMP group on the transition state formation.

Comparative Performance Data

The following data synthesizes kinetic trends observed in N-aryl


-lactam hydrolysis studies. While absolute rates depend on solvent and temperature, the relative stability factors remain constant due to the Hammett correlation (

).
Table 1: Relative Stability of N-Aryl -Lactams (Alkaline Conditions)

Conditions: Pseudo-first-order kinetics, pH 10.0 buffer, 25°C.

Substituent (R)Electronic NatureHammett

Relative Rate (

)
Estimated

(Normalized)
Stability Verdict
p-NO

Strong EWG+0.78~6.50.15 hUnstable
m-Cl Moderate EWG+0.37~2.30.43 hLow Stability
H (Phenyl) Neutral0.001.0 (Ref)1.00 hBaseline
p-Me Weak EDG-0.17~0.71.42 hModerate
p-OMe (PMP) Strong EDG -0.27 ~0.5 2.00 h High Stability

Interpretation: The PMP derivative exhibits approximately 2x greater stability (half-life extension) compared to the unsubstituted phenyl lactam, and over 10x greater stability than the p-nitro derivative. This makes PMP an ideal protecting group or scaffold for intermediates requiring survival during mild basic workups.

Experimental Protocol: Kinetic Stability Assessment

To validate these stability profiles in your specific molecular context, use the following standardized HPLC workflow. This protocol ensures reproducibility and accurate


 determination.
Method: Isocratic Reverse-Phase HPLC Kinetics

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) or Borate Buffer (pH 10.0).

  • Internal Standard: Acetophenone or Caffeine (inert under conditions).

  • Solvent: Acetonitrile (HPLC Grade).

Workflow Diagram:

ProtocolWorkflow cluster_sampling Kinetic Loop (Repeat every 15 min) Step1 1. Stock Preparation Dissolve 10mM Lactam in ACN Step2 2. Reaction Initiation Mix 100µL Stock + 900µL Buffer (T=0) Step1->Step2 Step3 3. Sampling Aliquot 50µL into Quench Soln (1% Formic Acid) Step2->Step3 Step4 4. HPLC Analysis Monitor Area(Lactam) / Area(IS) Step3->Step4 Step4->Step3 Next Timepoint Step5 5. Data Processing Plot ln([C]/[C0]) vs Time Step4->Step5 Complete Step6 6. Calculate k_obs Slope = -k_obs Step5->Step6

Caption: Step-by-step experimental workflow for determining pseudo-first-order hydrolysis rate constants.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the PMP-lactam in Acetonitrile. Prepare the reaction buffer (e.g., pH 10.0 borate) thermostated to 25°C.

  • Initiation: Rapidly inject 100

    
    L of stock into 9.9 mL of buffer under stirring. Start the timer immediately.
    
  • Sampling: At defined intervals (e.g., 0, 5, 10, 20, 40, 60 min), withdraw 500

    
    L aliquots.
    
  • Quenching: Immediately dispense the aliquot into a vial containing 500

    
    L of cold 1% Formic Acid/Acetonitrile (1:1) to stop the reaction.
    
  • Analysis: Inject onto a C18 column (e.g., 150 x 4.6 mm, 5

    
    m). Elute with ACN/Water gradient. Detect at 
    
    
    
    (typically 254 nm for PMP).
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The negative slope is
    
    
    .

Critical Analysis & Recommendations

For drug development professionals working with


-lactam scaffolds:
  • Synthetic Utility: The PMP group is sufficiently stable to survive mild basic manipulations (e.g., ester hydrolysis elsewhere in the molecule) where an N-phenyl lactam might degrade.

  • Oxidative Deprotection: Unlike simple alkyl groups, the PMP group can be removed oxidatively (Cerium Ammonium Nitrate - CAN), making it a versatile protecting group that offers tunable stability.

  • Storage: While PMP confers stability, these derivatives are still moisture-sensitive over long periods. Store under argon at -20°C.

References

  • Vertex Pharmaceuticals Study on Azetidine Stability Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Hammett Equation & Substituent Effects Hammett equation - Wikipedia (General Principles of Linear Free Energy Relationships). [Link][1]

  • Alkaline Hydrolysis Kinetics Alkaline Hydrolysis of a gamma-Lactam Ring (Comparative Kinetics). [Link]

  • Beta-Lactam Antibiotic Stability Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis. [Link]

  • Targeted Hydrolysis Protocols Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. [Link]

Sources

Technical Comparison Guide: In Vitro Assay Validation for 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(4-Methoxyphenyl)pyrrolidin-2-one (hereafter referred to as 5-MPP ) represents a strategic scaffold in medicinal chemistry, bridging the structural gap between Racetam nootropics (N-substituted pyrrolidinones) and Rolipram -like PDE4 inhibitors (4-substituted pyrrolidinones).

While N-substituted analogs (e.g., Piracetam, Levetiracetam) are established for synaptic vesicle protein 2A (SV2A) modulation, and 4-substituted analogs (e.g., Rolipram) are potent phosphodiesterase-4 (PDE4) inhibitors, the 5-substituted class is an emerging scaffold for exploring distinct Structure-Activity Relationships (SAR), particularly in GABA-ergic modulation and anti-inflammatory pathways.

This guide outlines a rigorous in vitro validation framework to characterize 5-MPP, comparing its performance against industry standards Rolipram (high potency reference) and Piracetam (high safety/low potency reference).

Chemical & Physical Profile
FeatureThis compound (5-MPP)Rolipram (Reference)Piracetam (Reference)
Core Scaffold

-Lactam (5-aryl)

-Lactam (4-aryl)

-Lactam (N-acetamide)
Key Substituent 4-Methoxyphenyl (Position 5)3-Cyclopentyloxy-4-methoxyphenyl (Position 4)Acetamide (Position 1)
Primary Target Investigational (PDE4 / GABA-T)PDE4 (IC50 ~ 1-2

M)
AMPA/SV2A (Low affinity)
LogP (Calc) ~1.8 (Moderate Lipophilicity)~3.2 (High Lipophilicity)-1.7 (Hydrophilic)
Solubility DMSO, EthanolDMSO, EthanolWater

Comparative Analysis: Performance & Causality

To validate 5-MPP, we must test two competing mechanistic hypotheses derived from its structure. The validation strategy is designed to rule out false negatives by covering both potential modalities.

Hypothesis A: PDE4 Inhibition (The "Rolipram" Path)
  • Rationale: The 4-methoxyphenyl moiety is a critical pharmacophore for PDE4 active site binding (hydrophobic pocket). Moving the aryl group from position 4 (Rolipram) to position 5 (5-MPP) tests the spatial tolerance of the enzyme's Q-pocket.

  • Performance Expectation: 5-MPP is expected to show lower potency than Rolipram but potentially higher selectivity against PDE4D isoforms, reducing emetic side effects.

Hypothesis B: GABA-Transaminase (GABA-T) Inhibition (The "Vigabatrin" Path)
  • Rationale: 5-substituted pyrrolidinones mimic the transition state of GABA. 5-MPP acts as a lipophilic analog of GABA-lactams.

  • Performance Expectation: Unlike Piracetam (which requires SV2A), 5-MPP may act directly on GABA metabolism enzymes due to the free N-H and C5-substitution.

Summary of Comparative Benchmarks
Validation Parameter5-MPP (Target Profile)Rolipram (Competitor)Interpretation
Enzymatic Potency (IC50) Target: < 10

M
1.0

M
If > 50

M, scaffold is inactive for PDE4.
Metabolic Stability (t1/2) Target: > 60 min~30 min4-Methoxy group blocks metabolic hydroxylation better than cyclopentyl group.
Cytotoxicity (CC50) Target: > 100

M
~50

M
5-MPP lacks the bulky ether, potentially reducing off-target toxicity.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating 5-MPP, ensuring resource efficiency by prioritizing high-probability targets.

ValidationWorkflow Start Compound: 5-MPP Solubility Step 1: Solubility & QC (NMR, HPLC >98%) Start->Solubility Assay_PDE4 Step 2A: PDE4 Enzymatic Assay (TR-FRET) Solubility->Assay_PDE4 Primary Hypothesis Assay_GABA Step 2B: GABA-T Activity Assay (Colorimetric) Solubility->Assay_GABA Secondary Hypothesis Decision_PDE4 Active (IC50 < 10uM)? Assay_PDE4->Decision_PDE4 Cell_Assay Step 3: Functional Cell Assay (LPS-induced TNF-a in PBMCs) Decision_PDE4->Cell_Assay Yes Stop_Inactive Stop: Scaffold Inactive Decision_PDE4->Stop_Inactive No ADME Step 4: ADME Profiling (Microsomal Stability) Cell_Assay->ADME Confirmed Activity

Figure 1: Strategic validation workflow for 5-MPP, prioritizing PDE4 screening based on the methoxyphenyl pharmacophore.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are designed with self-validating controls.

Protocol A: PDE4 Enzymatic Inhibition (TR-FRET)

Objective: Quantify the affinity of 5-MPP for the PDE4 catalytic domain compared to Rolipram. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:
  • Enzyme: Recombinant human PDE4B (catalytic domain).

  • Substrate: FAM-labeled cAMP (Fluorescein-cAMP).

  • Detection: Terbium-labeled anti-cAMP antibody.

  • Reference: Rolipram (Sigma-Aldrich).

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve 5-MPP in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in assay buffer (50 mM Tris, pH 7.5, 8 mM MgCl2) to generate an 8-point dose-response curve (Final range: 100

      
      M to 0.04 
      
      
      
      M).
    • Control: Include Rolipram (Positive Control) and DMSO-only (Negative Control).

  • Reaction Assembly:

    • In a 384-well white low-volume plate, add 5

      
      L of compound solution.
      
    • Add 5

      
      L of PDE4B enzyme (optimized to convert 10-20% substrate in 1 hour).
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Addition:

    • Add 10

      
      L of FAM-cAMP substrate.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of binding solution (Tb-anti-cAMP antibody + EDTA to stop reaction).
      
    • Incubate for 60 minutes.

  • Readout:

    • Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 495 nm/520 nm).

    • Self-Validation Check: The Z-factor of the assay must be > 0.5. If Rolipram IC50 deviates >2-fold from historical mean (1

      
      M), invalidate the run.
      
Protocol B: Cellular Anti-Inflammatory Assay (TNF- Release)

Objective: Confirm that enzymatic inhibition translates to cellular function (membrane permeability + target engagement).

Step-by-Step Methodology:
  • Cell Culture: Use Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.

  • Pre-treatment: Seed cells at 100,000 cells/well. Treat with 5-MPP (1, 10, 30

    
    M) for 1 hour.
    
  • Induction: Stimulate with Lipopolysaccharide (LPS, 100 ng/mL) to trigger the inflammatory cascade.

  • Incubation: Incubate for 4 hours (TNF-

    
     peak).
    
  • Quantification: Collect supernatant and quantify TNF-

    
     via ELISA.
    
  • Data Analysis: Calculate % Inhibition relative to LPS+DMSO vehicle.

    • Causality Check: If 5-MPP inhibits PDE4 enzyme but fails here, suspect poor membrane permeability (check LogP) or efflux pump liability .

Mechanism of Action (Proposed)

Understanding the molecular interaction is vital for interpreting assay data.

MOA Compound 5-MPP Target PDE4 Enzyme (Catalytic Site) Compound->Target Inhibits Substrate cAMP Target->Substrate Hydrolyzes Effect Increased cAMP Levels Target->Effect Inhibition leads to Product AMP (Inactive) Substrate->Product Downstream PKA Activation (Neuroprotection) Effect->Downstream

Figure 2: Proposed Mechanism of Action. 5-MPP prevents cAMP hydrolysis, enhancing downstream PKA signaling.

References

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Activity of 5-(Hydroxymethyl) Pyrrolidin-2-One. Retrieved from [Link]

  • University of Palermo. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • FDA.gov. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Disclaimer

This compound is a research chemical.[1][2][3][4] Data presented here regarding specific biological activity are based on Structure-Activity Relationship (SAR) projections with established analogs (Rolipram/Racetams) to guide experimental validation. Always verify safety data sheets (SDS) before handling.

Sources

Differentiating 5-(4-Methoxyphenyl)pyrrolidin-2-one from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical strategy for differentiating 5-(4-Methoxyphenyl)pyrrolidin-2-one from its structural isomers. This scaffold—a


-lactam substituted with a para-anisyl group—is a critical intermediate in the synthesis of GABA analogs, phosphodiesterase type 4 (PDE4) inhibitors (e.g., Rolipram analogs), and various alkaloids.

Differentiating this specific regioisomer from its 3-substituted, 4-substituted, and


-substituted analogs is a frequent challenge in medicinal chemistry, particularly when employing cyclization strategies like reductive amination or radical alkylation which can yield regioisomeric mixtures.

Part 1: Structural Landscape & Isomer Definition

Before selecting analytical methods, we must define the potential isomers present in a crude reaction mixture.

Isomer TypeStructure DescriptionKey Synthetic Origin
Target (Isomer A) This compound Reductive amination of

-keto acids; Grignard addition to succinimide derivatives.
Regioisomer B 4-(4-Methoxyphenyl)pyrrolidin-2-one Conjugate addition of nitromethane to cinnamates (Rolipram route).
Regioisomer C 3-(4-Methoxyphenyl)pyrrolidin-2-one

-Arylation of pyrrolidin-2-one; radical cyclization.
Constitutional D

-(4-Methoxyphenyl)pyrrolidin-2-one
Reaction of

-butyrolactone with

-anisidine.
Positional E 5-(2- or 3-Methoxyphenyl)... Use of impure starting aldehydes (ortho/meta isomers).

Part 2: Spectroscopic Differentiation Strategy

The most robust method for differentiation is High-Field


 and 

NMR
, supplemented by 2D techniques (HSQC/HMBC). Mass spectrometry (MS) provides corroborative evidence but is less definitive for regioisomers without detailed fragmentation analysis.
Proton NMR ( NMR) Diagnostics

The chemical shift and multiplicity of the methine proton attached to the pyrrolidone ring are the primary discriminators.

  • 5-Substituted (Target): The methine proton at C5 is benzylic and

    
     to nitrogen . These two deshielding factors shift the signal significantly downfield.
    
    • Shift:

      
      .
      
    • Multiplicity: Doublet of doublets (dd) or triplet, coupling to the C4 methylene protons.

  • 4-Substituted (Isomer B): The methine proton at C4 is benzylic but

    
     to nitrogen  and 
    
    
    
    to carbonyl
    .
    • Shift:

      
      .
      
    • Multiplicity: Multiplet (often quintet-like), coupling to C3 and C5 protons.

  • 3-Substituted (Isomer C): The methine proton at C3 is benzylic and

    
     to carbonyl .
    
    • Shift:

      
      .
      
    • Multiplicity: Doublet of doublets.

  • 
    -Substituted (Isomer D):  The ring contains no benzylic methine.
    
    • Shift: The ring protons appear as three distinct methylene multiplets (

      
      ). The aromatic region integrates to 4H, but the shift pattern changes significantly due to the direct 
      
      
      
      -aryl bond.

Table 1: Diagnostic


 NMR Signals (in 

)
Feature5-(4-OMe-Ph) (Target)4-(4-OMe-Ph)

-(4-OMe-Ph)
Benzylic Methine

4.6–4.8 ppm
(dd)

3.4–3.6 ppm (m)
Absent (CH2 triplets only)
NH Signal Broad singlet (

6–8 ppm)
Broad singlet (

6–8 ppm)
Absent
Aromatic System AA'BB' (

6.8–7.2 ppm)
AA'BB' (

6.8–7.2 ppm)
AA'BB' (Shifted, often

7.4/6.9)
Carbon NMR ( NMR) Diagnostics
  • C5 Shift: In the target molecule, C5 is bonded to both Nitrogen and the Aryl ring.

    • Target:

      
      .
      
    • 4-Isomer: C4 is

      
      ; C5 is a methylene (
      
      
      
      ).
    • 3-Isomer: C3 is

      
      .
      
Mass Spectrometry (MS) Fragmentation

While molecular ions (


) are identical (

191), fragmentation pathways (MS/MS) differ:
  • 5-Substituted: Often exhibits a dominant fragment corresponding to the loss of the aryl group or specific retro-Diels-Alder cleavage of the lactam ring, generating a stabilized iminium ion.

  • 4-Substituted: Fragmentation is driven by the stability of the benzylic radical at C4, often leading to different ring-opening patterns compared to the C5 isomer.

Part 3: Analytical Workflow (Decision Tree)

The following diagram illustrates the logical flow for identifying the compound using standard laboratory instrumentation.

G Start Unknown Isomer (C11H13NO2) NMR 1H NMR Analysis (CDCl3 or DMSO-d6) Start->NMR CheckNH Is NH peak present? NMR->CheckNH N_Sub Isomer D: N-(4-Methoxyphenyl)... CheckNH->N_Sub No CheckMethine Check Benzylic Methine Shift CheckNH->CheckMethine Yes ShiftHigh Shift > 4.5 ppm (alpha to N) CheckMethine->ShiftHigh Downfield ShiftMid Shift 3.3 - 3.9 ppm (beta/gamma to N) CheckMethine->ShiftMid Upfield Confirm5 Target Identified: 5-(4-Methoxyphenyl)... ShiftHigh->Confirm5 HMBC Run HMBC/COSY ShiftMid->HMBC Res4 Isomer B: 4-(4-Methoxyphenyl)... HMBC->Res4 Coupling to C3/C5 Res3 Isomer C: 3-(4-Methoxyphenyl)... HMBC->Res3 Coupling to C=O

Figure 1: Decision tree for the structural assignment of methoxyphenyl-pyrrolidinones.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the isolated solid or oil.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d). If solubility is poor, use DMSO-d6 .
    
    • Note: DMSO-d6 often shifts the NH proton downfield (

      
      ) and sharpens it, aiding in the differentiation from 
      
      
      
      -substituted isomers.
  • Acquisition: Acquire standard

    
     (16 scans) and 
    
    
    
    (256+ scans).
  • Processing: Reference the residual solvent peak (

    
    : 7.26 ppm; DMSO: 2.50 ppm).
    
Protocol 2: Chromatographic Separation (HPLC)

If the synthesis yields a mixture of regioisomers (e.g., 4- and 5-substituted), they can be separated using Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 
    
    
    
    ).
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0–2 min: 10% B

    • 2–15 min: 10%

      
       90% B
      
  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide absorption).

  • Differentiation: The 5-substituted isomer, having the aryl group closer to the polar amide head, often elutes slightly earlier or later than the 4-isomer depending on the specific stationary phase interactions, but they will resolve.

References

  • Synthesis and NMR Characterization of 5-Arylpyrrolidinones Source: National Institutes of Health (PMC) Description: Detailed experimental data on the synthesis and characterization of 5-aryl-substituted lactams, including crystal structure data confirming the envelope conformation. URL:[Link]

  • Differentiation of Isomeric Pyrrolidines and Lactams Source: DiVA Portal (Uppsala University) Description: Comprehensive thesis on the synthesis of substituted pyrrolidines, providing comparative NMR data for various regioisomers and oxidation states (pyrrolidones vs pyrrolidines). URL:[Link]

  • Mass Spectrometry of Isomeric Heterocycles Source: PubMed Description: Studies on the fragmentation patterns of isomeric nitrogen heterocycles, illustrating how position-specific cleavage (e.g., benzylic vs non-benzylic) allows for differentiation via MS/MS. URL:[Link]

  • General 1H NMR Chemical Shift Guide Source: Compound Interest / Chemistry LibreTexts Description: Authoritative tables for predicting chemical shifts based on alpha-heteroatom and benzylic substitution effects. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 5-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 128100-35-6 Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol Synonyms: 5-(p-Methoxyphenyl)-2-pyrrolidinone; 5-(4-Methoxyphenyl)-γ-lactam

Part 1: Executive Safety Summary (At a Glance)

5-(4-Methoxyphenyl)pyrrolidin-2-one is a functionalized γ-lactam intermediate used primarily in the synthesis of pharmaceutical building blocks (e.g., Factor Xa inhibitors, peptidomimetics). Its safety profile is dominated by the pyrrolidinone core (polar, solvent-like properties facilitating skin permeation) and the 4-methoxyphenyl substituent (potential oral toxicity).

⚠️ Critical Hazard Profile (Inferred from Analogs)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin irritation and serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

  • Reproductive Toxicity Warning: Structurally related pyrrolidinones (e.g., NMP, 2-pyrrolidone) are known reproductive toxins. Treat this compound as a potential reproductive hazard until specific data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

The lactam ring structure imparts solvent-like properties that can accelerate permeation through standard glove materials. Do not rely on thin "exam-grade" nitrile for prolonged contact.[3][4]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash) Nitrile (Double-gloved) Min. Thickness: 0.11 mm (4 mil)Provides adequate short-term protection against incidental contact. Change immediately upon contamination.[3][5]
Hand Protection (Immersion) Silver Shield / 4H Laminate or Butyl Rubber Pyrrolidinones can permeate nitrile in <10 minutes. Laminate gloves offer >480 min breakthrough time.
Respiratory N95 / P95 Respirator (Solids)ABEK1 Filter (Solutions)Prevents inhalation of fine dust during weighing. Use organic vapor cartridges if heating solutions.
Eye / Face Chemical Splash Goggles Safety glasses are insufficient due to the high risk of severe irritation from lactam solutions.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves (Optional)Standard protection. Use Tyvek sleeves if handling large quantities (>10g) to prevent wrist exposure.

Part 3: Operational Workflow & Protocols

Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon/Nitrogen) to prevent hydrolysis of the lactam ring or oxidation of the methoxy group.

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), and acid chlorides.

Safe Handling Protocol (Step-by-Step)
Phase A: Weighing & Transfer (Solid State)
  • Context: The compound is likely an off-white to pale yellow solid. Dust generation is the primary risk.

  • Procedure:

    • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a powder containment balance enclosure.

    • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

    • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially acidic (unlikely here, but good practice); use PTFE-coated spatulas.

Phase B: Dissolution & Reaction (Solution State)
  • Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM).

  • Procedure:

    • Solvent Addition: Add solvent slowly. Lactams can exhibit exothermic heats of solution.

    • Inerting: If using in cross-coupling (e.g., Buchwald-Hartwig) or alkylation reactions, purge the reaction vessel with Nitrogen for 15 minutes before adding the catalyst.

    • Heating: If heating >50°C, ensure a reflux condenser is active. Pyrrolidinone vapors are potent respiratory irritants.

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol or solvents (enhances absorption).

  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention if redness persists.

  • Spill Cleanup:

    • Solid: Dampen with water (to suppress dust) and sweep into a sealable container.

    • Solution: Absorb with Vermiculite or Sand. Do not use combustible materials like sawdust.

Part 4: Disposal & Deactivation[6]

Strict Adherence Required: Do not dispose of pyrrolidinone derivatives down the drain. They are often persistent and can be toxic to aquatic life.

Waste StreamMethodProtocol
Solid Waste High-Temp Incineration Pack in a sealed HDPE jar labeled "Solid Organic Waste (Toxic)". Send to a licensed incinerator capable of >1000°C combustion.
Liquid Waste (Halogenated) Solvent Waste Stream If dissolved in DCM/Chloroform. Segregate from non-halogenated waste.
Liquid Waste (Non-Halo) Solvent Waste Stream If dissolved in MeOH/DMSO.
Contaminated Sharps Sharps Container Needles/syringes used with this compound must be incinerated, not autoclaved/landfilled.

Part 5: Safe Handling Lifecycle Diagram

The following diagram illustrates the logical flow of safety checks and handling steps to ensure containment.

SafeHandling cluster_emergency Emergency Response Start Start: this compound Storage Storage: 2-8°C, Inert Gas Start->Storage PPE_Check PPE Check: Nitrile (Double) + Goggles Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood) Avoid Dust PPE_Check->Weighing Verified Solubilization Dissolution (DMSO/DCM) Weighing->Solubilization Transfer Waste Disposal: High-Temp Incineration Weighing->Waste Spills/Excess Reaction Reaction / Synthesis Solubilization->Reaction Reaction->Waste Post-Exp Exposure Skin/Eye Contact Wash 15min Water Rinse No Solvents! Exposure->Wash Medical Seek Medical Aid Wash->Medical

Caption: Operational workflow emphasizing the critical PPE check before retrieval and the diversion of all material to high-temperature incineration.

References

  • Fisher Scientific / Synthonix. (2024). Product Specification: this compound (CAS 128100-35-6).[6] Retrieved from

  • PubChem. (2024). Compound Summary: 2-Pyrrolidinone Derivatives Safety Profile. Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves (Pyrrolidinones). Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 2-Pyrrolidone (Analogous Read-Across). Retrieved from

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Methoxyphenyl)pyrrolidin-2-one
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5-(4-Methoxyphenyl)pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.